Dimethylammonium formate
Description
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
dimethylazanium;formate |
InChI |
InChI=1S/C2H7N.CH2O2/c1-3-2;2-1-3/h3H,1-2H3;1H,(H,2,3) |
InChI Key |
MRQFCJJRLCSCFG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C.C(=O)[O-] |
Synonyms |
dimethylamine dimethylamine hydrochloride dimethylamine monosulfate dimethylamine nitrate dimethylamine perchlorate dimethylamine phosphate (3:1) dimethylamine sulfate dimethylamine sulfate (1:1) dimethylamine, conjugate acid dimethylammonium chloride dimethylammonium formate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Dimethylammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium formate (B1220265), with the chemical formula [(CH₃)₂NH₂]⁺[HCOO]⁻, is an ammonium (B1175870) salt formed from the neutralization of the weak base dimethylamine (B145610) and the weak acid formic acid. While not as commonly isolated or utilized as other formate salts, it serves as a crucial intermediate in both industrial synthesis and certain laboratory procedures. Its properties are of significant interest in contexts such as the synthesis of N,N-dimethylformamide (DMF), where it can be formed in situ, and in the study of ionic liquids and protic salt solutions.
This technical guide provides a comprehensive overview of the core chemical properties of dimethylammonium formate, including its synthesis, physical and spectroscopic characteristics, chemical reactivity, and stability. The information is presented to be a valuable resource for professionals in research and development.
Chemical and Physical Properties
The physical properties of this compound are not widely reported in standard chemical literature, likely due to its hygroscopic nature and its typical use as a transient species in solution. However, we can infer its characteristics from computed data and by comparison with related ammonium formate salts.
General Properties
| Property | Value | Source |
| Molecular Formula | C₃H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 91.11 g/mol | --INVALID-LINK-- |
| CAS Number | 33978-97-1 | --INVALID-LINK-- |
| IUPAC Name | Dimethylazanium formate | PubChem |
Computed Physical Properties
The following table summarizes computed physical properties for this compound, which are algorithmically estimated and should be used as a guideline.
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| Topological Polar Surface Area | 49.3 Ų | --INVALID-LINK-- |
Physical Properties of Related Ammonium Formates
To provide context for the expected physical properties of this compound, the experimental data for related compounds are presented below. It is anticipated that the properties of this compound would be intermediate between those of methylammonium (B1206745) formate and diethylammonium (B1227033) formate.
| Compound | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Ammonium Formate | 116[1][2] | 180 (decomposes)[1][2] | 1.266[1] |
| Methylammonium Formate | 13[3][4] | 162.1[3][4] | 1.05[3][4] |
| This compound | N/A [5] | N/A [5] | N/A [5] |
| Diethylammonium Formate | Not available | Not available | Not available |
| Triethylammonium Formate | Not available | Not available | 1.02[6] |
N/A: Not available in the cited literature.
Solubility and Acid-Base Properties
Based on the properties of its constituent ions and related salts, this compound is expected to be highly soluble in water and other polar solvents like ethanol (B145695). In aqueous solution, it exists in equilibrium with its parent acid and base. The acid-base properties are governed by the pKa values of formic acid and the dimethylammonium ion.
| Species | pKa Value |
| Formic Acid (HCOOH) | 3.75[7][8][9] |
| Dimethylammonium ion ([(CH₃)₂NH₂]⁺) | 10.73[10][11][12][13] |
The significant difference between these pKa values indicates that in a neutral aqueous solution, the salt will be largely dissociated into dimethylammonium cations and formate anions.
Synthesis and Purification
Synthesis of this compound
This compound is readily synthesized via a simple acid-base neutralization reaction between dimethylamine and formic acid. The reaction is exothermic and proceeds with a high yield.
Caption: Synthesis of this compound.
Experimental Protocol: Laboratory Scale Synthesis
-
Reagents and Equipment:
-
Dimethylamine (40% aqueous solution or anhydrous)
-
Formic acid (≥98%)
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Büchner funnel and filter paper
-
Vacuum flask
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, place a known molar amount of dimethylamine solution.
-
Cool the flask in an ice bath to control the exothermic reaction.
-
Slowly add an equimolar amount of formic acid to the stirred dimethylamine solution via a dropping funnel. Maintain the temperature below 20°C.
-
After the addition is complete, allow the mixture to stir for an additional hour at room temperature.
-
To isolate the salt, the water can be removed under reduced pressure (rotary evaporation). Note that the salt is hygroscopic.
-
Alternatively, if starting with anhydrous reagents in a non-aqueous solvent, the salt may precipitate directly or can be precipitated by the addition of a non-polar solvent like diethyl ether.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield this compound. Due to its hygroscopic nature, it should be stored in a desiccator.
-
Purification
Impurities in this compound typically include excess starting materials (dimethylamine or formic acid) and water. For applications requiring high purity, such as in the synthesis of polymers or pharmaceuticals where it might be an intermediate, purification can be achieved through ion-exchange chromatography.
Experimental Protocol: Purification by Ion-Exchange Chromatography
This protocol is adapted from methods used to purify DMF containing this compound as an impurity.
-
Materials:
-
Crude this compound
-
Strong acid cation-exchange resin (e.g., Amberlite® IR-120)
-
Weak base anion-exchange resin (e.g., Amberlite® IR-45)
-
Chromatography columns
-
Deionized water
-
Anhydrous solvent for elution (e.g., ethanol or isopropanol)
-
-
Procedure:
-
Prepare an aqueous solution of the crude this compound.
-
Prepare two chromatography columns, one with the cation-exchange resin and one with the anion-exchange resin. Condition the resins according to the manufacturer's instructions, typically involving washing with deionized water.
-
Pass the crude salt solution first through the cation-exchange column. The dimethylammonium ions will be retained on the resin, while the formate ions and any neutral impurities will pass through.
-
Subsequently, pass the eluate through the anion-exchange column to remove the formate ions.
-
The desired ions can then be eluted from their respective resins using an appropriate eluent (e.g., a dilute acid for the cation-exchange resin and a dilute base for the anion-exchange resin).
-
Combine the eluates containing the purified dimethylammonium and formate ions.
-
Remove the solvent under reduced pressure to isolate the purified this compound.
-
Caption: Workflow for Synthesis and Purification.
Spectroscopic Properties
Predicted ¹H NMR Spectrum
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-C (formate) | ~8.5 | Singlet | The chemical shift of the formate proton is typically downfield. |
| N-H₂ (ammonium) | Broad, variable (~7.0-8.0) | Broad Singlet | Position and broadness are dependent on solvent, concentration, and temperature due to proton exchange. |
| C-H₃ (methyl) | ~2.7 | Singlet | The six methyl protons are equivalent. |
Predicted ¹³C NMR Spectrum
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| C=O (formate) | ~170 |
| CH₃ (methyl) | ~36 |
Predicted Infrared (IR) Spectrum
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (ammonium) | 3200-2800 | Strong, Broad |
| C-H Stretch (methyl) | 2950-2850 | Medium |
| C=O Stretch (carboxylate) | ~1600 | Strong |
| N-H Bend (ammonium) | ~1580 | Medium |
| C-H Bend (methyl) | ~1465 | Medium |
| C-O Stretch (carboxylate) | ~1350 | Strong |
Chemical Reactivity and Stability
Thermal Stability and Decomposition
Ammonium salts are known to decompose upon heating. Ammonium formate, for example, dehydrates to form formamide.[14] It is expected that this compound would undergo a similar thermal decomposition to yield N,N-dimethylformamide (DMF) and water. This reaction is a key step in some industrial processes for DMF synthesis.
Caption: Thermal Decomposition of this compound.
Hydrolysis and Equilibrium in Solution
In an aqueous solution, this compound exists in equilibrium with its constituent acid and base. The position of this equilibrium is dependent on the pH of the solution. This hydrolysis is particularly relevant in the context of DMF as a solvent, where trace amounts of water can lead to the formation of this compound, affecting the properties and reactivity of the solvent.[15][16]
References
- 1. ammonium formate [chemister.ru]
- 2. Ammonium formate - Sciencemadness Wiki [sciencemadness.org]
- 3. Methylammonium formate - Wikipedia [en.wikipedia.org]
- 4. Methylammonium formate [dl1.en-us.nina.az]
- 5. lookchem.com [lookchem.com]
- 6. guidechem.com [guidechem.com]
- 7. Formic acid - Wikipedia [en.wikipedia.org]
- 8. proprep.com [proprep.com]
- 9. library.gwu.edu [library.gwu.edu]
- 10. Dimethylamine - Wikipedia [en.wikipedia.org]
- 11. atamankimya.com [atamankimya.com]
- 12. pKa of Dimethylamine [vcalc.com]
- 13. pKa of Dimethylamine [vcalc.com]
- 14. Ammonium formate - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Dimethylammonium Formate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of dimethylammonium formate (B1220265), a compound of interest in various chemical and pharmaceutical applications. This document details a robust synthesis protocol, a thorough purification methodology, and key analytical characterization data. The information is presented to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis.
Synthesis of Dimethylammonium Formate
This compound is readily synthesized through the acid-base reaction of dimethylamine (B145610) and formic acid. The reaction is an exothermic neutralization process that yields the corresponding ammonium (B1175870) salt.
Chemical Reaction
The synthesis proceeds according to the following chemical equation:
(CH₃)₂NH + HCOOH → (CH₃)₂NH₂⁺HCOO⁻
Caption: Synthesis of this compound.
Experimental Protocol
This protocol is based on established methods for the synthesis of organic ammonium formate salts.
Materials:
-
Dimethylamine (40% aqueous solution)
-
Formic acid (≥95%)
-
Deionized water
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a calculated amount of 40% aqueous dimethylamine solution.
-
Cool the flask in an ice-water bath to control the exothermic reaction.
-
Slowly add a stoichiometric amount of formic acid dropwise to the stirred dimethylamine solution. Maintain the temperature of the reaction mixture below 20°C.
-
After the complete addition of formic acid, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure the reaction goes to completion.
-
Remove the water and any excess volatile reactants by rotary evaporation under reduced pressure. The endpoint is typically indicated by the cessation of solvent evaporation and the formation of a viscous liquid or solid product.
Quantitative Data (Theoretical):
| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |
| Dimethylamine | 45.08 | 1 |
| Formic Acid | 46.03 | 1 |
| This compound | 91.11[1] | 1 |
Note: The yield of the crude product is expected to be high, approaching quantitative conversion.
Purification of this compound
Purification of the synthesized this compound is crucial to remove any unreacted starting materials, by-products, and residual solvent. Recrystallization is a highly effective method for purifying solid organic compounds.
Purification Workflow
The general workflow for the purification of this compound via recrystallization is outlined below.
Caption: Purification by Recrystallization Workflow.
Experimental Protocol: Recrystallization
Solvent Selection:
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. Given the polar nature of this compound, polar solvents are likely candidates. A solvent system of ethanol (B145695) and diethyl ether (a polar and a non-polar solvent, respectively) is a good starting point for two-solvent recrystallization.
Materials:
-
Crude this compound
-
Ethanol
-
Diethyl ether
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the crude product completely. Gentle heating on a hot plate may be required.
-
If any insoluble impurities are present, perform a hot gravity filtration.
-
To the hot, clear solution, slowly add diethyl ether dropwise until the solution becomes faintly cloudy.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature to promote the formation of well-defined crystals.
-
Once the solution has reached room temperature, place it in an ice-water bath to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
Purity Assessment:
The purity of the final product can be assessed by various analytical techniques.
| Analytical Technique | Expected Outcome for Pure Product |
| Melting Point Analysis | A sharp melting point range is indicative of high purity. The experimental melting point for this compound is not readily available in the literature. Based on the related compound methylammonium (B1206745) formate (m.p. 13°C), it is expected to be a low-melting solid or a liquid at room temperature. |
| ¹H NMR Spectroscopy | The proton NMR spectrum should show distinct signals corresponding to the dimethylammonium cation and the formate anion, with the correct integration ratios. A predicted spectrum would show a singlet for the two methyl groups of the dimethylammonium cation and a singlet for the proton of the formate anion. The N-H protons may appear as a broad singlet. |
| Titration | Acid-base titration can be used to determine the molar equivalence of the dimethylamine and formic acid components, confirming the 1:1 stoichiometry of the salt. |
Physicochemical and Analytical Data
A summary of the key physicochemical and analytical data for this compound is provided below.
Table of Physicochemical Properties:
| Property | Value |
| Chemical Formula | C₃H₉NO₂ |
| Molar Mass | 91.11 g/mol [1] |
| CAS Number | 33978-97-1 |
| Appearance | Expected to be a colorless to white solid or a viscous liquid. |
| Melting Point | Not experimentally reported. Expected to be a low-melting solid. |
| Solubility | Expected to be soluble in polar solvents such as water and ethanol, and insoluble in non-polar solvents like hexane. |
Predicted ¹H NMR Data (in D₂O):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | Singlet | 1H | HCOO⁻ |
| ~2.7 | Singlet | 6H | (CH₃)₂NH₂⁺ |
Note: The chemical shifts are predictions and may vary depending on the solvent and experimental conditions. The N-H protons are expected to exchange with D₂O and may not be observed.
This technical guide provides a foundational understanding of the synthesis and purification of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental requirements and available analytical instrumentation.
References
Dimethylammonium formate CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of dimethylammonium formate (B1220265), a chemical compound with applications in organic synthesis and potential relevance in drug development. This document details its chemical and physical properties, outlines a synthesis protocol, and discusses its potential applications, with a focus on data presentation and experimental methodology.
Chemical and Physical Properties
Dimethylammonium formate is the ammonium (B1175870) salt formed from the reaction of dimethylamine (B145610) and formic acid. Its properties are summarized below.
General Properties
| Property | Value | Source |
| CAS Number | 33978-97-1 | [1][2] |
| Molecular Formula | C₃H₉NO₂ | [1] |
| Molecular Weight | 91.11 g/mol | [1][2] |
| IUPAC Name | formic acid;N-methylmethanamine | [1] |
| Synonyms | dimethylamine formate, SCHEMBL1925156 | [1] |
Computed Physicochemical Properties
| Property | Value | Source |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 0 | [1] |
| Exact Mass | 91.063328530 Da | [1] |
| Monoisotopic Mass | 91.063328530 Da | [1] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| Heavy Atom Count | 6 | [1] |
| Complexity | 33.1 | [1] |
Synthesis of this compound
The synthesis of this compound is a straightforward acid-base reaction between dimethylamine and formic acid.
Experimental Protocol
Objective: To synthesize this compound from dimethylamine and formic acid.
Materials:
-
Dimethylamine (e.g., 40% solution in water or as a gas)
-
Formic acid (e.g., ≥95%)
-
Anhydrous diethyl ether or other suitable non-polar solvent for precipitation
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place a pre-determined molar equivalent of dimethylamine solution.
-
Cool the flask in an ice bath to manage the exothermic nature of the reaction.
-
Slowly add one molar equivalent of formic acid dropwise to the cooled and stirring dimethylamine solution. Maintain the temperature of the reaction mixture below 20°C.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature to ensure the reaction goes to completion.
-
If the product is to be isolated as a solid, the resulting aqueous solution can be concentrated under reduced pressure. Alternatively, the salt can be precipitated by the addition of a non-polar solvent like anhydrous diethyl ether.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white solid under vacuum to obtain pure this compound.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development and Organic Synthesis
While specific applications of this compound are not extensively documented, its constituent ions, dimethylammonium and formate, play roles in various chemical transformations. It can be considered as a source of formate for reduction reactions and as a mild base. Its applications can be inferred from those of the closely related and more commonly used ammonium formate.[3][4]
Potential as a Formylating Agent
Ammonium formates can be used in the N-formylation of primary and secondary amines, a crucial step in the synthesis of many pharmaceutical compounds. The formyl group serves as a common protecting group for amines.
Logical Workflow for N-Formylation:
Caption: A logical workflow for the use of this compound in N-formylation.
Use in Catalytic Transfer Hydrogenation
Ammonium formate is a well-known hydrogen donor in catalytic transfer hydrogenation, often in the presence of a palladium catalyst.[3] By analogy, this compound could potentially serve a similar role, decomposing in situ to provide hydrogen for the reduction of various functional groups, such as alkenes, alkynes, and nitro groups.
Signaling Pathways and Biological Activity
There is currently limited direct evidence in the scientific literature detailing specific signaling pathways modulated by this compound. However, formate itself is a key metabolite in one-carbon metabolism, which is crucial for the biosynthesis of nucleotides and amino acids.[5] Dysregulation of one-carbon metabolism has been implicated in various diseases, including cancer. The biological activity of this compound would likely be attributable to the individual actions of dimethylamine and formate upon dissociation. Further research is required to elucidate any specific biological roles of the combined salt.
Conclusion
This compound is a readily synthesized ammonium salt with potential applications in organic synthesis, particularly as a formylating agent and in catalytic transfer hydrogenation. While its direct applications in drug development are not yet well-established, the importance of its constituent ions in biological and chemical processes suggests that it may be a useful reagent for further investigation by researchers and scientists in the field. The provided protocols and data serve as a foundational guide for the use and study of this compound.
References
- 1. Dimethylamine formate | C3H9NO2 | CID 129819039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Ammonium formate - Wikipedia [en.wikipedia.org]
- 4. Applications of Ammonium Formate_Chemicalbook [chemicalbook.com]
- 5. Formate metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Core Physical Properties of Dimethylammonium Formate: A Technical Guide for Researchers
For Immediate Release
Dimethylammonium formate (B1220265) [(CH₃)₂NH₂]⁺[HCOO]⁻, a protic ionic liquid, is gaining traction within the scientific community, particularly in the realms of organic synthesis and pharmaceutical development. Its unique characteristics as a solvent and catalyst necessitate a thorough understanding of its fundamental physical properties. This technical guide provides a consolidated overview of the available data on dimethylammonium formate, offering researchers, scientists, and drug development professionals a critical resource for its application.
Core Physical and Chemical Properties
A comprehensive review of publicly available data reveals a notable scarcity of experimentally determined physical properties for this compound. Much of the available information is computed. The following table summarizes the key physical and chemical identifiers.
| Property | Value | Source |
| Molecular Formula | C₃H₉NO₂ | PubChem[1] |
| Molecular Weight | 91.11 g/mol | PubChem[1] |
| CAS Number | 33978-97-1 | PubChem[1] |
| IUPAC Name | formic acid;N-methylmethanamine | PubChem[1] |
| Melting Point | Not available | LookChem[2] |
| Boiling Point | Not available | LookChem[2] |
| Density | Not available | LookChem[2] |
| Solubility | Soluble in water and other polar solvents | Inferred from structure |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
It is crucial to distinguish this compound from the more extensively characterized methylammonium (B1206745) formate. While both are protic ionic liquids, their physical properties differ significantly. For instance, methylammonium formate has a reported melting point of 13 °C and a boiling point of 162.1 °C[3]. Researchers should exercise caution and ensure they are referencing data for the correct compound.
Synthesis and Experimental Protocols
The synthesis of this compound is a straightforward acid-base reaction. Below is a detailed experimental protocol adapted from a general procedure for the preparation of organic ammonium (B1175870) formate salts[4].
Experimental Protocol: Synthesis of this compound
Materials:
-
Dimethylamine (B145610) (solution in a suitable solvent, e.g., THF or water)
-
Formic acid (≥98%)
-
Round-bottom flask
-
Water bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
Procedure:
-
Place a specific molar quantity of dimethylamine solution into a round-bottom flask equipped with a magnetic stir bar.
-
Immerse the flask in a water bath to control the reaction temperature.
-
Add an equimolar amount of formic acid dropwise to the stirring dimethylamine solution using a dropping funnel over a period of 1 hour. The reaction is exothermic, and the temperature should be monitored and maintained.
-
After the complete addition of formic acid, continue stirring the reaction mixture for an additional 2 hours at room temperature to ensure the reaction goes to completion.
-
The resulting product, this compound, can be concentrated under reduced pressure to remove the solvent.
Spectroscopic and Thermal Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the formate proton (HCOO⁻) and signals corresponding to the methyl protons and the N-H protons of the dimethylammonium cation [(CH₃)₂NH₂]⁺. The chemical shifts of the methyl protons in the dimethylammonium cation will be influenced by the positively charged nitrogen atom.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the formate carbon and a signal for the methyl carbons of the dimethylammonium cation.
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to display characteristic absorption bands for the N-H stretching and bending vibrations of the ammonium group, as well as the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) of the formate anion. The C=O stretching vibration in formic acid (around 1700 cm⁻¹) is absent, and instead, strong absorptions for the carboxylate anion appear at lower wavenumbers.
Thermal Analysis
Studies on related dimethylammonium-containing compounds suggest that the thermal decomposition of this compound would likely proceed via the loss of dimethylamine and the decomposition of formic acid. The stability of the compound is a critical parameter for its application in chemical reactions conducted at elevated temperatures.
Applications in Drug Development and Organic Synthesis
The utility of related compounds like N,N-dimethylformamide (DMF) as a solvent in pharmaceutical manufacturing and organic synthesis is well-established[5][6]. This compound, as a protic ionic liquid, offers a unique reaction medium that can influence reaction rates and selectivity. Its potential applications include:
-
Solvent for Active Pharmaceutical Ingredients (APIs): Its ionic nature and hydrogen bonding capabilities may enhance the solubility of certain APIs.
-
Catalyst in Organic Reactions: The acidic proton of the dimethylammonium cation and the basic nature of the formate anion can facilitate various catalytic transformations.
-
Reagent in Formylation Reactions: It can potentially serve as a source of the formyl group in certain synthetic procedures.
Conclusion
This compound presents an intriguing option for researchers in drug development and organic synthesis. However, the current lack of comprehensive experimental data on its physical properties necessitates a cautious and methodical approach to its application. This guide consolidates the available information to aid scientists in their research endeavors and underscores the need for further experimental characterization of this promising ionic liquid.
References
- 1. Dimethylamine formate | C3H9NO2 | CID 129819039 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Methylammonium formate - Wikipedia [en.wikipedia.org]
- 4. Synthesis of Some Organic Ammonium Formate Salts and Study of Their Antifungal Properties | Auctores [auctoresonline.org]
- 5. Exploring the Uses of Dimethyl Formamide in Electronics, Pharmaceuticals, and More [silverfernchemical.com]
- 6. researchgate.net [researchgate.net]
Dimethylammonium Formate: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dimethylammonium formate (B1220265) (DMAF), a protic ionic liquid, is gaining attention in various chemical applications, from a component in perovskite solar cell research to a medium for chemical synthesis. A fundamental understanding of its solubility in organic solvents is critical for its effective utilization. This technical guide provides a comprehensive overview of the current knowledge on the solubility of dimethylammonium formate. While quantitative solubility data is notably scarce in publicly available literature, this document synthesizes qualitative information based on the physicochemical properties of DMAF and related compounds. Furthermore, it furnishes detailed experimental protocols for researchers to quantitatively determine its solubility, ensuring a robust foundation for future applications.
Introduction to this compound
This compound ([CH₃)₂NH₂]⁺[HCOO]⁻) is a salt formed from the reaction of a Brønsted acid (formic acid) and a Brønsted base (dimethylamine). Its classification as a protic ionic liquid (PIL) is central to understanding its solvent interactions. PILs are characterized by a network of hydrogen bonds, which significantly influences their physical and chemical properties, including their solubility.
Qualitative Solubility Profile
General Principles:
-
Polarity: As a salt composed of ions, this compound is inherently a polar compound. Therefore, it is expected to exhibit higher solubility in polar solvents.
-
Hydrogen Bonding: The presence of both a hydrogen bond donor (the ammonium (B1175870) cation) and a hydrogen bond acceptor (the formate anion) allows DMAF to interact favorably with protic and other hydrogen-bonding solvents.
Inferred Solubility:
Based on studies of related alkylammonium formates, such as methylammonium (B1206745) formate, which is known to be soluble in polar solvents, a similar trend can be anticipated for this compound.[1] Research on the solvation properties of various protic ionic liquids, including those with formate anions, has shown their solvent characteristics to be comparable to those of short-chain alcohols like methanol (B129727) and ethanol. This suggests good solubility in such media.
Expected Solubility Trends:
-
High Solubility: Expected in polar protic solvents such as methanol, ethanol, and isopropanol, as well as polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). The use of DMAF in research involving these solvents implicitly confirms its solubility.
-
Moderate to Low Solubility: Expected in solvents of intermediate polarity like acetone, acetonitrile, and dichloromethane.
-
Insoluble or Sparingly Soluble: Expected in nonpolar solvents such as toluene, hexane, and diethyl ether.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents remains largely unreported. The following table is provided as a template for researchers to populate as data becomes available.
| Solvent | Chemical Formula | Polarity Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Reference |
| Methanol | CH₃OH | Polar Protic | ||||
| Ethanol | C₂H₅OH | Polar Protic | ||||
| Isopropanol | C₃H₇OH | Polar Protic | ||||
| Acetone | C₃H₆O | Polar Aprotic | ||||
| Acetonitrile | C₂H₃N | Polar Aprotic | ||||
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | ||||
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | ||||
| Dichloromethane | CH₂Cl₂ | Nonpolar | ||||
| Chloroform | CHCl₃ | Nonpolar | ||||
| Toluene | C₇H₈ | Nonpolar | ||||
| Hexane | C₆H₁₄ | Nonpolar |
Experimental Protocol for Solubility Determination
To address the gap in quantitative data, researchers can employ the following standard gravimetric method to determine the solubility of this compound in various organic solvents.
Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance (± 0.0001 g)
-
Vials with airtight caps
-
Syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a series of vials.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the constant temperature for a sufficient period to allow the undissolved solid to settle.
-
Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling. Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed vial.
-
Solvent Evaporation: Weigh the vial containing the filtered saturated solution. Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. A vacuum oven is recommended to facilitate solvent removal at a lower temperature.
-
Final Weighing: Once the solvent is completely evaporated and the vial has cooled to room temperature in a desiccator, weigh the vial again. The difference in weight corresponds to the mass of dissolved this compound.
-
Calculation: Calculate the solubility using the following formula:
Solubility ( g/100 mL) = (Mass of dissolved DMAF / Volume of supernatant withdrawn) * 100
Workflow for Solubility Determination:
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of solids in liquids increases with temperature. However, this relationship should be determined experimentally for each solvent system.
-
Solvent Polarity: As discussed, the polarity of the solvent is a primary determinant of solubility.
-
Presence of Water: this compound is hygroscopic. The presence of even small amounts of water in organic solvents can significantly impact its solubility.
-
Purity of DMAF: Impurities in the this compound can affect its measured solubility.
Conclusion
While a comprehensive quantitative dataset on the solubility of this compound in organic solvents is currently lacking, its nature as a protic ionic liquid provides a strong basis for predicting its solubility behavior. It is anticipated to be highly soluble in polar solvents and poorly soluble in nonpolar solvents. The provided experimental protocol offers a standardized method for researchers to generate the much-needed quantitative data, which will undoubtedly facilitate the expanded application of this versatile compound in various fields of chemical science and technology.
References
An In-depth Technical Guide on the Role of Dimethylammonium Formate as an Ion-Pairing Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on the specific use of dimethylammonium formate (B1220265) as an ion-pairing agent in chromatography is limited. This guide synthesizes information from closely related compounds, such as ammonium (B1175870) formate and other alkylammonium salts, and applies established principles of ion-pairing chromatography to infer the role and application of dimethylammonium formate.
Introduction to Ion-Pairing Chromatography
Ion-pair chromatography is a powerful technique in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) for the separation of ionic and highly polar analytes on reversed-phase columns.[1][2] The core principle involves the addition of an ion-pairing agent to the mobile phase. This agent is a large ionic molecule with a charge opposite to that of the analyte and a hydrophobic region that interacts with the stationary phase.[2] This interaction effectively modifies the stationary phase, allowing for the retention and separation of analytes that would otherwise have little or no retention.
This compound: A Profile
This compound ((CH₃)₂NH₂⁺HCOO⁻) is the salt formed from the reaction of dimethylamine (B145610), a secondary amine, and formic acid. While not as commonly documented as ammonium formate, its properties can be inferred from its constituent ions.
Chemical Properties:
| Property | Value/Description | Reference |
| Chemical Formula | C₃H₉NO₂ | Inferred |
| Molecular Weight | 91.11 g/mol | Inferred |
| Cation | Dimethylammonium ((CH₃)₂NH₂⁺) | Inferred |
| Anion | Formate (HCOO⁻) | Inferred |
| Volatility | Expected to be volatile, suitable for LC-MS.[3] | Inferred |
| Solubility | Expected to be soluble in water and polar organic solvents. | Inferred |
The dimethylammonium cation provides the hydrophobic character necessary for interaction with the reversed-phase stationary phase, while the formate anion acts as the counter-ion.
Mechanism of Action of this compound in Ion-Pairing Chromatography
The precise mechanism of ion-pairing agents is a subject of discussion, with two primary models proposed: the partition model and the adsorption model.[2]
-
Adsorption Model: The hydrophobic tails of the dimethylammonium ions adsorb onto the non-polar stationary phase, creating a dynamic ion-exchange surface. Analyte molecules with an opposite charge are then retained on this modified surface through electrostatic interactions.
-
Partition Model: The dimethylammonium ions form neutral ion pairs with the charged analyte molecules in the mobile phase. These neutral pairs are then retained on the hydrophobic stationary phase through partitioning.
In practice, the retention mechanism is likely a combination of both models. The presence of this compound in the mobile phase increases the retention of anionic analytes on reversed-phase columns.
Diagram: Ion-Pairing Mechanism with this compound
Caption: Adsorption and partitioning models of ion-pairing with this compound.
Quantitative Effects on Chromatographic Parameters
The addition of this compound to the mobile phase is expected to have the following quantitative effects on the separation of anionic analytes:
-
Increased Retention Time: Anionic analytes will exhibit longer retention times due to the newly introduced electrostatic interactions with the stationary phase.
-
Improved Peak Shape: By masking the charge of the analyte and reducing secondary interactions with residual silanols on the silica-based stationary phase, this compound can lead to sharper, more symmetrical peaks.[3]
-
Enhanced Resolution: The differential interactions of various anionic analytes with the modified stationary phase can lead to improved separation between them.
-
MS Signal Enhancement (in some cases): Compared to strong, non-volatile ion-pairing agents like trifluoroacetic acid (TFA), volatile additives like ammonium formate generally cause less ion suppression in the mass spectrometer.[4][5] It is anticipated that this compound would behave similarly, potentially leading to better sensitivity in LC-MS applications. Formate-based systems have been shown to provide higher analyte response than acetate (B1210297) systems.
Table: Expected Impact of this compound on Chromatographic Performance
| Parameter | Without Ion-Pairing Agent | With this compound | Expected Outcome |
| Retention Time (Anionic Analyte) | Low / No Retention | Increased | Improved retention and separation |
| Peak Asymmetry | Potentially High (Tailing) | Reduced | Sharper, more symmetrical peaks |
| Resolution | Poor for polar analytes | Improved | Better separation of co-eluting peaks |
| MS Signal Intensity (vs. TFA) | N/A | Higher | Reduced ion suppression |
Experimental Protocols
The following are detailed methodologies for the preparation and use of this compound as an ion-pairing agent in a typical HPLC or LC-MS workflow. These protocols are adapted from established procedures for ammonium formate.
Preparation of this compound Stock Solution (1 M)
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Formic acid (≥98% purity)
-
HPLC-grade water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
Procedure:
-
In a fume hood, add approximately 500 mL of HPLC-grade water to a 1 L volumetric flask.
-
Carefully add the stoichiometric amount of dimethylamine solution to the water.
-
Slowly add the stoichiometric amount of formic acid to the solution while stirring. The reaction is exothermic.
-
Allow the solution to cool to room temperature.
-
Adjust the pH to the desired level using small additions of formic acid or dimethylamine solution.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the solution through a 0.22 µm membrane filter.
-
Store the stock solution in a tightly sealed glass bottle at 4°C.
Preparation of Mobile Phases
Mobile Phase A (Aqueous):
-
To 990 mL of HPLC-grade water, add 10 mL of the 1 M this compound stock solution to achieve a final concentration of 10 mM.
-
Adjust the pH if necessary with formic acid.
-
Degas the solution by sonication or vacuum filtration.
Mobile Phase B (Organic):
-
Prepare a mixture of acetonitrile (B52724) and water (e.g., 90:10 v/v).
-
Add the 1 M this compound stock solution to achieve the same final concentration as in Mobile Phase A (e.g., 10 mM).
-
Degas the solution.
Diagram: Experimental Workflow for Method Development
Caption: A typical experimental workflow for using this compound in LC-MS.
Applications in Drug Development
The use of this compound as an ion-pairing agent can be particularly beneficial in various stages of drug development:
-
Analysis of Small Molecule Drugs: For acidic drug molecules that are poorly retained on reversed-phase columns, this compound can improve their retention and allow for accurate quantification.
-
Peptide and Oligonucleotide Analysis: These biomolecules are often highly charged. Ion-pairing chromatography is a standard technique for their separation and analysis.[5][6] The use of a volatile ion-pairing agent like this compound is crucial for interfacing with mass spectrometry for characterization and quantification.
-
Impurity Profiling: Resolving structurally similar impurities from the active pharmaceutical ingredient (API) is a critical aspect of drug development. The selectivity offered by ion-pairing chromatography can aid in the separation of these impurities.
-
Metabolite Identification: In drug metabolism studies, metabolites are often more polar than the parent drug. This compound can assist in the retention and identification of these polar, ionic metabolites by LC-MS.
Conclusion
While direct and extensive literature on this compound as a standalone ion-pairing agent is not widely available, its properties and function can be reliably inferred from the well-documented behavior of ammonium formate and other alkylammonium salts. As a volatile ion-pairing agent, this compound holds the potential to be a valuable tool in the analytical chemist's repertoire, particularly for LC-MS applications where improved retention of anionic analytes is required without significant signal suppression. Its utility in drug development, from early discovery to quality control, warrants further investigation and application-specific method development. Researchers are encouraged to adapt the protocols and principles outlined in this guide to explore the benefits of this compound in their specific analytical challenges.
References
- 1. welch-us.com [welch-us.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nbinno.com [nbinno.com]
- 4. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
An In-depth Technical Guide to the Thermal Stability of Dimethylammonium Formate Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability of dimethylammonium formate (B1220265) (DMAF) solutions. Dimethylammonium formate, a protic ionic liquid, is gaining interest in various scientific and industrial applications, including as a solvent and a reagent in drug development. Understanding its thermal stability is crucial for safe handling, storage, and application in thermally sensitive processes. This document details the thermal decomposition behavior of DMAF, outlines experimental protocols for its analysis, and presents potential decomposition pathways.
Thermal Stability Data
While specific quantitative thermal analysis data for this compound is not extensively available in the public domain, data for the structurally similar protic ionic liquid, ethylammonium (B1618946) formate (EAF), provides valuable insights into the expected thermal behavior of DMAF. The primary difference lies in the substitution on the ammonium (B1175870) cation (dimethyl vs. ethyl), which is expected to have a minor effect on the overall thermal stability. Protic ionic liquids are generally known to exhibit thermal decomposition that is dependent on the nature of both the cation and the anion.[1]
The thermal stability of protic ionic liquids can be influenced by several factors, including heating rate, the presence of impurities, and the surrounding atmosphere.[1] It is important to note that the decomposition of the cation is often the initial step in the thermal degradation of these materials.[1]
A study on the thermal stability of several protic ionic liquids, including ethylammonium formate, involved heating the samples to 60°C for extended periods (one hour and one week) in both sealed and open environments. The stability was assessed by monitoring changes in water content, pH, mass, thermal phase transitions (via Differential Scanning Calorimetry), and molecular structure (via ¹H NMR).[1][2]
Table 1: Summary of Changes in Ethylammonium Formate Properties After Heating at 60°C for One Week [1]
| Condition | Mass Change | Water Content Change | pH (in aqueous solution) Change | Thermal Phase Transitions (DSC) | Molecular Structure (¹H NMR) |
| Sealed | No significant change | Measurable shift | Measurable shift | No significant change | No significant change |
| Open to Atmosphere | Significant change | Significant change | Significant change | Not reported | Not reported |
These findings suggest that under sealed conditions, minor changes related to water content and pH occur, but the fundamental molecular structure remains stable at this temperature.[1][2] However, when open to the atmosphere, more significant degradation is observed, highlighting the importance of environmental control.
Experimental Protocols
The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are standard techniques for evaluating the thermal stability of ionic liquids.[3][4][5][6][7][8][9][10][11]
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][9][10][11] This technique is essential for determining the onset of decomposition, the temperature of maximum degradation, and the overall mass loss profile.[3][12]
Protocol for TGA of this compound Solution:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate (B1200264) for mass loss and certified metals like indium for temperature).[7][8]
-
Sample Preparation:
-
Experimental Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere and remove any evolved gases.[8]
-
-
Heating Program:
-
Equilibrate the sample at a starting temperature (e.g., 30°C).
-
Heat the sample at a constant linear heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition point (e.g., 600°C).[6]
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Determine the onset decomposition temperature (Tonset), which is the temperature at which significant mass loss begins.[3]
-
Identify the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of the fastest mass loss.[12]
-
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5][13][14] It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.
Protocol for DSC of this compound Solution:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard (e.g., indium).[8]
-
Sample Preparation:
-
Accurately weigh a small amount of the dried DMAF solution (typically 2-5 mg) into a hermetically sealed aluminum pan.[7] Sealing the pan is crucial to prevent the evaporation of the sample at elevated temperatures.
-
-
Experimental Setup:
-
Place the sealed sample pan and an empty sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.[7]
-
-
Heating Program:
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Identify endothermic (heat absorbing) and exothermic (heat releasing) peaks corresponding to phase transitions and decomposition.
-
Determine the melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg), if present.[5]
-
Calculate the enthalpy of decomposition (ΔHdecomp) by integrating the area of the decomposition peak.[6]
-
Mandatory Visualizations
The thermal decomposition of this compound is likely to proceed through a proton transfer from the dimethylammonium cation to the formate anion, followed by the decomposition of the resulting neutral species, dimethylamine (B145610) and formic acid.
References
- 1. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 2. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal decomposition of carboxylate ionic liquids: trends and mechanisms - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C3CP53648C [pubs.rsc.org]
- 7. Expanding the Chemical Space of Benzimidazole Dicationic Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fpe.umd.edu [fpe.umd.edu]
- 10. web.abo.fi [web.abo.fi]
- 11. cetco.com [cetco.com]
- 12. mdpi.com [mdpi.com]
- 13. hitachi-hightech.com [hitachi-hightech.com]
- 14. hitachi-hightech.com [hitachi-hightech.com]
Proton Affinity in Mass Spectrometry: A Technical Guide to Dimethylammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of mass spectrometry, particularly with electrospray ionization (ESI), the composition of the mobile phase is a critical factor that dictates the ionization efficiency and charge state of an analyte. Volatile salts like dimethylammonium formate (B1220265) are often employed to improve chromatographic separation and enhance ESI performance. This technical guide delves into the core principles of proton affinity as they relate to the use of dimethylammonium formate in mass spectrometry. While the concept of a proton affinity for the salt itself is not applicable in the gas phase, the proton affinities of its constituent components—dimethylamine (B145610) and formic acid—are paramount. This document provides a detailed examination of these values, their role in the electrospray process, and a generalized protocol for the experimental determination of proton affinity.
Introduction: Proton Affinity in ESI-Mass Spectrometry
Proton affinity (PA) is a fundamental measure of a molecule's intrinsic basicity in the gas phase. It is defined as the negative of the enthalpy change for the protonation reaction of a species M:
M + H⁺ → MH⁺
A higher proton affinity indicates a stronger attraction for a proton. In electrospray ionization (ESI), the relative proton affinities of the analyte, solvent molecules, and mobile phase additives govern the competitive process of proton transfer within the evaporating droplets and the resulting gas-phase ions. The choice of a mobile phase modifier can therefore significantly influence an analyte's signal intensity.
This compound is a salt of a weak base, dimethylamine, and a weak acid, formic acid. In solution, it exists in equilibrium with its constituent ions. During the ESI process, these components are transferred into the gas phase, where their individual proton affinities dictate their behavior as either proton donors or acceptors, thereby influencing the ionization of the analyte of interest.
The Role of Dimethylamine and Formic Acid in the Gas Phase
Once desolvated in the ESI source, the crucial interactions occur in the gas phase. The behavior of this compound is best understood by examining its components:
-
Dimethylamine ( (CH₃)₂NH ): With a high proton affinity, dimethylamine is a strong gas-phase base.[1][2][3] In positive-ion mode, its primary role is not to donate protons but to accept them. Its presence can influence the equilibrium of protonated species.
-
Formic Acid (HCOOH): With a lower proton affinity compared to dimethylamine, formic acid is a gas-phase acid.[4] In positive-ion ESI, protonated solvent clusters or formic acid itself can serve as a source of protons to ionize analyte molecules that have a higher proton affinity than the solvent or formic acid.
The use of additives like ammonium (B1175870) or this compound can enhance ionization, improve peak shape, and suppress the formation of undesirable sodium or potassium adducts.[5][6][7]
Quantitative Proton Affinity Data
The gas-phase proton affinities of dimethylamine, formic acid, and other relevant compounds in mass spectrometry are summarized below. These values are crucial for predicting ionization behavior.
| Compound | Chemical Formula | Proton Affinity (kJ/mol) | Gas Basicity (kJ/mol) | Reference |
| Dimethylamine | (CH₃)₂NH | 929.5 | 896.5 | [1][2] |
| Ammonia | NH₃ | 853.6 | 819.4 | NIST |
| Methylamine | CH₃NH₂ | 896.0 | 864.3 | NIST |
| Trimethylamine | (CH₃)₃N | 943.1 | 909.8 | NIST |
| Formic Acid | HCOOH | 742.0 | 713.9 | [4] |
| Acetic Acid | CH₃COOH | 783.0 | 752.2 | [8] |
| Water | H₂O | 691.0 | 660.0 | NIST |
| Methanol | CH₃OH | 754.3 | 724.8 | NIST |
| Acetonitrile | CH₃CN | 779.2 | 750.0 | NIST |
Note: Gas Basicity (GB) is the negative of the Gibbs free energy change of the protonation reaction. It includes entropic effects and is often used alongside PA.
Ionization Mechanisms with this compound
The following diagrams illustrate the key processes involving this compound in an ESI source.
Caption: Equilibrium of this compound in Solution and Gas Phase.
Caption: Proton Transfer Dynamics Based on Relative Proton Affinities (PA).
Experimental Protocol: Determination of Proton Affinity via the Bracketing Method
The bracketing method is a common mass spectrometric technique used to estimate the proton affinity of an unknown compound by observing its proton transfer reactivity with a series of reference bases with known proton affinities.
Principle
An analyte (M) is introduced into the ion source along with a reference base (B). If a protonated reference base ([BH]⁺) transfers its proton to the analyte, it can be inferred that the proton affinity of the analyte is greater than that of the reference base.
[BH]⁺ + M → [MH]⁺ + B (occurs if PA(M) > PA(B))
By "bracketing" the analyte with multiple reference bases, its proton affinity can be constrained to a specific range.
Materials and Instrumentation
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI or Atmospheric Pressure Chemical Ionization (APCI) source is suitable.
-
Reference Compounds: A set of compounds with well-established proton affinities that span a range around the expected PA of the analyte.
-
Analyte: The compound of interest (e.g., dimethylamine).
-
Syringe Pumps: For direct infusion of the analyte and reference compounds.
-
Solvents: High-purity, MS-grade solvents (e.g., methanol, acetonitrile, water).
Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the analyte (e.g., dimethylamine) at approximately 1 mg/mL in a suitable solvent.
-
Prepare individual stock solutions of each reference base at a similar concentration.
-
For analysis, prepare dilute solutions (e.g., 1-10 µg/mL) of the analyte and each reference base. A small amount of formic acid (e.g., 0.1%) can be added to the solutions to facilitate the initial formation of protonated species.
-
-
Mass Spectrometer Setup:
-
Operate the mass spectrometer in positive ionization mode.
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for general sensitivity.
-
Set the instrument to perform a full scan MS experiment to observe the protonated molecules of both the analyte and the reference base.
-
-
Bracketing Experiment:
-
Infuse a mixture of the analyte and a single reference base into the mass spectrometer.
-
Acquire the mass spectrum and record the relative intensities of the protonated analyte ([MH]⁺) and the protonated reference base ([BH]⁺).
-
To confirm the direction of proton transfer, isolate the protonated reference base ([BH]⁺) using the first quadrupole (Q1).
-
Introduce the neutral analyte into the collision cell (Q2), which is pressurized with an inert gas but set to a very low collision energy to facilitate thermal reactions rather than fragmentation.
-
Scan the third quadrupole (Q3) to observe if the protonated analyte ([MH]⁺) is formed.
-
Repeat this process for each reference base, selecting bases with PAs both higher and lower than the expected PA of the analyte.
-
-
Data Analysis:
-
If proton transfer from [BH]⁺ to M is observed, then PA(M) > PA(B).
-
If no proton transfer is observed, then PA(M) < PA(B).
-
The proton affinity of the analyte is "bracketed" between the PA of the reference base that does not donate a proton and the PA of the reference base that does.
-
Caption: Experimental Workflow for Proton Affinity Bracketing.
Conclusion
While this compound does not have a proton affinity in the classical sense, the individual proton affinities of its components, dimethylamine and formic acid, are critical parameters that govern its function in ESI-mass spectrometry. Dimethylamine's high proton affinity and formic acid's ability to act as a proton donor create a favorable environment for the protonation of a wide range of analytes. Understanding these fundamental gas-phase properties allows researchers to rationally select mobile phase additives to optimize analyte ionization, suppress unwanted adducts, and ultimately improve the sensitivity and robustness of mass spectrometry-based assays in drug development and other scientific disciplines.
References
- 1. Dimethylamine [webbook.nist.gov]
- 2. Dimethylamine [webbook.nist.gov]
- 3. Dimethylamine [webbook.nist.gov]
- 4. Formic acid [webbook.nist.gov]
- 5. nbinno.com [nbinno.com]
- 6. Electrolyte-induced ionization suppression and microcystin toxins: ammonium formate suppresses sodium replacement ions and enhances protiated and ammoniated ions for improved specificity in quantitative LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. Proton affinities and ion enthalpies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Dimethylammonium Formate as a Mobile Phase Additive in HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (LC-MS), the choice of mobile phase additive is critical for achieving optimal separation, peak shape, and sensitivity. While traditional additives like formic acid and ammonium (B1175870) formate (B1220265) are widely used, there is a growing interest in alkylammonium formates for their unique properties. This document provides detailed application notes and protocols for the use of dimethylammonium formate as a mobile phase additive in HPLC and HPLC-MS applications.
This compound, as a volatile buffer, offers several potential advantages in reversed-phase and hydrophilic interaction liquid chromatography (HILIC). These benefits include improved peak shape for basic compounds, enhanced ionization efficiency in mass spectrometry, and the ability to modify selectivity. These characteristics make it a valuable tool for the analysis of pharmaceuticals, peptides, and other complex mixtures in drug discovery and development.
Advantages of this compound in HPLC-MS
The use of this compound as a mobile phase additive can offer several benefits over traditional modifiers:
-
Improved Peak Shape for Basic Analytes: The dimethylammonium cation can interact with residual silanols on the stationary phase, reducing peak tailing for basic compounds.
-
Enhanced MS Sensitivity: As a volatile salt, this compound is readily removed in the electrospray ionization (ESI) source, leading to reduced background noise and improved signal-to-noise ratios.
-
Modified Selectivity: The presence of the dimethylammonium ion can alter the interactions between analytes and the stationary phase, offering an additional parameter for method development and optimization.
-
Good Buffering Capacity: In combination with formic acid, it can provide stable pH conditions for reproducible separations.
Quantitative Data Summary
The following tables summarize key quantitative data derived from studies on closely related alkylammonium formates and ammonium formate, which can serve as a baseline for method development with this compound.
Table 1: Comparison of Mobile Phase Additives on Peak Capacity in Peptide Analysis
| Mobile Phase Additive | Column Dimensions | Gradient Time (min) | Average Peak Width (s) | Measured Peak Capacity |
| 0.1% Formic Acid (FA) | 0.2 x 50 mm | 12.5 | 4.2 | 92 |
| 0.1% FA + 10 mM Ammonium Formate | 0.2 x 50 mm | 12.5 | 3.6 | 120 |
| 0.1% Formic Acid (FA) | 0.2 x 150 mm | 90 | 16.5 | 180 |
| 0.1% FA + 10 mM Ammonium Formate | 0.2 x 150 mm | 90 | 14.0 | 230 |
Data adapted from a study on ammonium formate, demonstrating the potential for peak capacity improvement with the addition of a volatile salt.
Table 2: Effect of Ammonium Formate Concentration on MS Signal Intensity
| Analyte | 2 mM Ammonium Formate | 5 mM Ammonium Formate | 10 mM Ammonium Formate |
| Metformin (B114582) | High | Higher | Highest |
| Rosuvastatin | High | Higher | Highest |
This data, from a study on metformin and rosuvastatin, suggests that optimizing the concentration of the formate salt can significantly impact MS signal intensity.
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use as an HPLC mobile phase additive.
Materials:
-
Dimethylamine (B145610) solution (40% in water)
-
Formic acid (≥98%)
-
Deionized water
-
Rotary evaporator
-
0.22 µm syringe filter
Procedure:
-
In a fume hood, cool a solution of dimethylamine in a round-bottom flask in an ice bath.
-
Slowly add an equimolar amount of formic acid dropwise while stirring. The reaction is exothermic.
-
After the addition is complete, allow the mixture to warm to room temperature.
-
Remove the water by rotary evaporation under reduced pressure.
-
The resulting viscous liquid is this compound. For HPLC use, it is recommended to prepare a stock solution (e.g., 1 M in deionized water) and filter it through a 0.22 µm syringe filter before use.
Caption: Workflow for the synthesis and purification of this compound.
Protocol 2: Preparation of Mobile Phases Containing this compound
Objective: To prepare aqueous and organic mobile phases for reversed-phase HPLC.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol (B129727)
-
This compound stock solution (1 M)
-
Formic acid (LC-MS grade)
Procedure for 1 L of 10 mM this compound in Mobile Phase A (Aqueous):
-
Measure approximately 990 mL of HPLC-grade water into a 1 L volumetric flask.
-
Add 10 mL of the 1 M this compound stock solution.
-
Add 1.0 mL of formic acid (for a final concentration of ~0.1%).
-
Bring the volume to 1 L with HPLC-grade water and mix thoroughly.
-
Degas the mobile phase before use.
Procedure for 1 L of 10 mM this compound in Mobile Phase B (Organic):
-
Measure approximately 990 mL of HPLC-grade acetonitrile or methanol into a 1 L volumetric flask.
-
Add 10 mL of the 1 M this compound stock solution.
-
Add 1.0 mL of formic acid.
-
Bring the volume to 1 L with the organic solvent and mix thoroughly.
-
Degas the mobile phase before use.
Protocol 3: General HPLC-MS Method for Small Molecule Analysis
Objective: To provide a starting point for the analysis of small molecules using a mobile phase containing this compound.
Instrumentation:
-
HPLC system with a binary pump and autosampler
-
Mass spectrometer with an electrospray ionization (ESI) source
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size)
-
Mobile Phase A: 10 mM this compound and 0.1% formic acid in water
-
Mobile Phase B: 10 mM this compound and 0.1% formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
MS Conditions (Positive Ion Mode):
-
Ion Source: Electrospray ionization (ESI)
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350 °C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 100-1000
Caption: Experimental workflow for HPLC-MS analysis.
Mechanism of Action
The beneficial effects of this compound in HPLC-MS can be attributed to a combination of factors. The following diagram illustrates the proposed mechanisms.
Caption: Proposed mechanism of this compound action.
Conclusion
This compound is a promising mobile phase additive for challenging separations in HPLC and HPLC-MS. Its ability to improve peak shape for basic compounds and enhance mass spectrometry signal makes it a valuable alternative to conventional additives. The protocols and data presented here provide a solid foundation for researchers and scientists to begin exploring the benefits of this compound in their own applications. As with any new method, optimization of the additive concentration and other chromatographic parameters is essential to achieve the best results.
Application Note: Dimethylammonium Formate as a High-Performance Mobile Phase Additive for LC-MS Analysis of Peptides
Abstract
This application note explores the use of Dimethylammonium Formate (B1220265) (DMAF) as a volatile mobile phase modifier for the liquid chromatography-mass spectrometry (LC-MS) analysis of peptides. While formic acid (FA) is widely used for its MS compatibility and trifluoroacetic acid (TFA) is favored for its excellent chromatographic performance, both have well-documented limitations. FA can lead to broader peaks for some peptides, while TFA causes significant ion suppression in the MS source. Based on the performance of related alkylammonium formate salts, DMAF is presented here as a compelling alternative that can offer a balance of sharp peak shapes and high MS sensitivity, making it an ideal candidate for demanding proteomics and peptide mapping applications. This document provides a detailed protocol for the preparation and use of DMAF in LC-MS workflows and presents a comparative overview of its expected performance against standard mobile phase modifiers.
Introduction
The selection of an appropriate mobile phase modifier is critical for achieving optimal separation and detection in the LC-MS analysis of peptides. The ideal modifier should provide good chromatographic resolution by minimizing peak tailing, while also being volatile and not interfering with the ionization process in the mass spectrometer.
-
Formic Acid (FA) is the most common choice for LC-MS due to its volatility and minimal ion suppression. However, it is a weak ion-pairing agent, which can result in poor peak shape and retention for certain peptides.
-
Trifluoroacetic Acid (TFA) is a strong ion-pairing agent that yields excellent peak shapes and high-resolution separations. Unfortunately, TFA is known to cause significant signal suppression in electrospray ionization (ESI), reducing the sensitivity of MS detection.[1][2]
-
Ammonium (B1175870) Formate (AF) has been shown to improve peak shape and increase peptide identifications compared to FA alone, by increasing the ionic strength of the mobile phase which can mitigate secondary interactions between peptides and the stationary phase.[3][4]
Dimethylammonium formate, a salt of the weak base dimethylamine (B145610) and the weak acid formic acid, is a volatile buffer that is highly compatible with mass spectrometry. By analogy with ammonium formate and other alkylammonium formates, DMAF is expected to enhance chromatographic performance over formic acid alone without causing the significant ion suppression associated with TFA. The dimethylammonium cation may offer unique selectivity or improved ion-pairing characteristics compared to the ammonium ion.
Expected Performance and Advantages of this compound
The use of DMAF as a mobile phase additive is anticipated to provide several key advantages:
-
Improved Peak Shape: The increased ionic strength provided by DMAF is expected to reduce peak tailing for basic peptides, leading to sharper and more symmetrical peaks compared to using only formic acid.[3]
-
Enhanced MS Sensitivity: As a volatile salt, DMAF is readily removed in the ESI source, minimizing ion suppression and leading to higher signal intensity compared to TFA.
-
High-Quality Mass Spectra: The use of a high-purity DMAF salt should result in low background noise and reduced formation of adducts, facilitating clearer mass spectra.
-
Alternative Selectivity: The presence of the dimethylammonium counter-ion may offer different chromatographic selectivity for certain peptides compared to other modifiers, which can be beneficial for resolving complex mixtures.
Experimental Protocols
Preparation of 10 mM this compound Stock Solution (1 L)
Materials:
-
High-purity water (LC-MS grade)
-
Formic acid (~99%, LC-MS grade)
-
Dimethylamine solution (e.g., 40% in water, high purity)
-
Calibrated pH meter
-
Volumetric flasks and appropriate glassware
Procedure:
-
Add approximately 800 mL of high-purity water to a 1 L volumetric flask.
-
While stirring, slowly add 0.73 mL of dimethylamine (40% solution, assuming a density of approximately 0.89 g/mL) to the water.
-
Carefully add formic acid dropwise to the solution while monitoring the pH. Continue adding formic acid until the desired pH is reached (a typical starting point for reversed-phase chromatography of peptides is pH 3.0-3.5).
-
Once the target pH is stable, add high-purity water to the 1 L mark.
-
Filter the solution through a 0.22 µm membrane filter to remove any particulates.
-
Store the stock solution in a clean, sealed glass bottle at 4°C. The solution should be prepared fresh weekly to ensure consistency.
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): To 990 mL of high-purity water, add 10 mL of the 10 mM DMAF stock solution. Adjust the final concentration as needed for your application. For a final concentration of 0.1% formic acid with the DMAF buffer, add 1 mL of formic acid to the 1 L of mobile phase A.
-
Mobile Phase B (Organic): To 990 mL of acetonitrile (B52724) (LC-MS grade), add 10 mL of the 10 mM DMAF stock solution. If needed, add 1 mL of formic acid to the 1 L of mobile phase B.
Note: The solubility of DMAF in high concentrations of acetonitrile should be verified. It may be necessary to include a small percentage of water in Mobile Phase B (e.g., 5-10%) to ensure the salt remains dissolved.
LC-MS System and Conditions
-
LC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 130 Å pore size, 2.1 x 150 mm).
-
Mass Spectrometer: An electrospray ionization mass spectrometer (ESI-MS) capable of acquiring high-resolution mass spectra.
-
Gradient: A typical gradient for peptide mapping would be a linear gradient from 5% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-60°C.
-
Injection Volume: 1-5 µL.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.0-4.0 kV
-
Source Temperature: 120-150°C
-
Desolvation Temperature: 350-450°C
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
-
Data Presentation
The following tables summarize the expected quantitative performance of this compound (DMAF) in comparison to the widely used mobile phase modifiers, Formic Acid (FA) and Trifluoroacetic Acid (TFA). These expectations are based on the documented performance of ammonium formate and other alkylammonium formate salts.
Table 1: Expected Chromatographic Performance Comparison
| Parameter | 0.1% Formic Acid (FA) | 0.1% Trifluoroacetic Acid (TFA) | 10 mM this compound (DMAF) + 0.1% FA |
| Peak Asymmetry (Basic Peptides) | Fair to Poor (Tailing) | Excellent | Good to Excellent |
| Peak Width (at half height) | Broader | Narrowest | Narrow |
| Retention Time | Least Retentive | Most Retentive | Intermediate |
| Peak Capacity | Moderate | Highest | High |
Table 2: Expected Mass Spectrometry Performance Comparison
| Parameter | 0.1% Formic Acid (FA) | 0.1% Trifluoroacetic Acid (TFA) | 10 mM this compound (DMAF) + 0.1% FA |
| MS Signal Intensity | High | Low (Significant Suppression) | High |
| Adduct Formation (Na+, K+) | Possible | Possible | Reduced |
| Background Noise | Low | Low | Low |
| Suitability for ESI-MS | Excellent | Poor | Excellent |
Mandatory Visualization
Caption: Workflow for LC-MS analysis of peptides using DMAF.
Caption: Expected performance of DMAF vs. FA and TFA.
Conclusion
This compound presents a promising, yet under-explored, alternative to conventional mobile phase modifiers for the LC-MS analysis of peptides. Based on the established benefits of ammonium formate and other alkylammonium salts, DMAF is expected to provide a superior balance of chromatographic performance and mass spectrometric sensitivity. It is anticipated to yield sharper peaks than formic acid alone, without the significant ion suppression caused by trifluoroacetic acid. The protocols and comparative data presented in this application note provide a strong starting point for researchers, scientists, and drug development professionals looking to optimize their peptide analysis workflows. Further empirical studies are warranted to fully characterize the benefits and ideal working conditions for this mobile phase additive.
References
- 1. lcms.cz [lcms.cz]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Dimethylammonium Formate Buffer for Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethylammonium formate (B1220265) (DMAF) buffer is a volatile buffer system increasingly utilized in liquid chromatography (LC), particularly with mass spectrometry (MS) detection. Its volatility makes it ideal for applications where the mobile phase must be removed after analysis, leaving the analyte of interest free of non-volatile residues. This buffer is effective over a pH range centered around the pKa of formic acid (approximately 3.75), making it suitable for the analysis of a wide variety of small molecules, peptides, and proteins that require acidic mobile phase conditions for optimal retention and peak shape on reversed-phase columns.
This document provides a detailed protocol for the preparation of a dimethylammonium formate buffer, along with important considerations for its use, storage, and stability.
Physicochemical Properties
A thorough understanding of the properties of the buffer components is crucial for accurate preparation and application.
| Compound | Formula | Molar Mass ( g/mol ) | pKa | Relevant Notes |
| Formic Acid | HCOOH | 46.03 | ~3.75[1][2][3] | The acidic component of the buffer. |
| Dimethylamine (B145610) | (CH₃)₂NH | 45.08 | 10.73 (for the conjugate acid, (CH₃)₂NH₂⁺)[4][5][6] | The basic component of the buffer. |
Experimental Protocol: Preparation of 1 L of 10 mM this compound Buffer, pH 4.0
This protocol outlines the preparation of a 10 mM this compound buffer with a target pH of 4.0. The concentration of the formate species is defined as 10 mM.
Materials:
-
Formic acid (HCOOH), high-purity (≥99%)
-
Dimethylamine solution ((CH₃)₂NH), e.g., 40% (w/w) in water
-
High-purity water (e.g., Milli-Q or equivalent, 18.2 MΩ·cm)
-
Calibrated pH meter
-
Volumetric flasks (1 L)
-
Graduated cylinders
-
Pipettes
-
Stir plate and stir bar
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Procedure:
-
Prepare a 10 mM Formic Acid Solution:
-
Carefully pipette approximately 0.37 mL of concentrated formic acid into a 1 L volumetric flask containing approximately 500 mL of high-purity water.
-
Note: Always add acid to water.
-
Dilute to the 1 L mark with high-purity water and mix thoroughly.
-
-
pH Adjustment:
-
Place the 1 L volumetric flask with the 10 mM formic acid solution on a stir plate with a stir bar.
-
Immerse the calibrated pH electrode into the solution.
-
Slowly add the dimethylamine solution dropwise while monitoring the pH.
-
Continue adding the dimethylamine solution until the pH of the buffer reaches 4.0.
-
Caution: The reaction is exothermic. Add the dimethylamine solution slowly to avoid a significant temperature increase, which can affect pH measurement.
-
-
Final Volume Adjustment:
-
Once the target pH of 4.0 is reached and stable, remove the pH electrode.
-
Rinse the electrode with high-purity water, collecting the rinse water in a separate waste container.
-
If necessary, top up the volumetric flask to the 1 L mark with high-purity water.
-
Cap the flask and invert several times to ensure homogeneity.
-
-
Filtration:
-
Filter the buffer solution through a 0.22 µm membrane filter to remove any particulate matter that could interfere with the chromatography system.
-
Buffer Preparation Workflow
Caption: Logical workflow for the preparation of this compound buffer.
Stability and Storage
Proper storage of the this compound buffer is essential to maintain its integrity and performance over time.
-
Storage Temperature: For short-term storage (up to one week), the buffer can be kept at room temperature.[7] For longer-term storage, it is recommended to store the buffer in a refrigerator at 2-8°C to minimize potential microbial growth and chemical degradation.
-
Container: Store the buffer in a tightly sealed, clean, and clearly labeled glass or polypropylene (B1209903) container.[1]
-
Shelf Life: While specific stability data for this compound is not extensively published, it is good practice to prepare fresh buffer solutions regularly, ideally weekly. Discard the buffer if any precipitation or discoloration is observed. The stability of similar alkylammonium formate buffers can be limited, with some showing degradation over several months at room temperature.[8]
Data Presentation
The following table summarizes the key quantitative parameters for the preparation of the this compound buffer.
| Parameter | Value | Unit |
| Target Buffer Concentration (as formate) | 10 | mM |
| Target pH | 4.0 | - |
| Final Volume | 1 | L |
| Approximate Volume of Formic Acid (≥99%) | 0.37 | mL |
| Required Reagent for pH Adjustment | Dimethylamine Solution | - |
Conclusion
This application note provides a comprehensive and detailed protocol for the preparation of this compound buffer for use in chromatography. By following these guidelines, researchers, scientists, and drug development professionals can ensure the consistent and reliable preparation of this important mobile phase component, leading to improved chromatographic performance and data quality. Adherence to proper storage conditions will further ensure the stability and longevity of the prepared buffer.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. covachem.com [covachem.com]
- 3. guidechem.com [guidechem.com]
- 4. Methylammonium formate as a mobile phase modifier for reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fr.cpachem.com [fr.cpachem.com]
- 6. Buffer Preparation | SIELC Technologies [sielc.com]
- 7. support.waters.com [support.waters.com]
- 8. Isopropylammonium Formate as a Mobile Phase Modifier for Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dimethylammonium Formate in Reversed-Phase Chromatography: A Comprehensive Guide for Researchers
FOR IMMEDIATE RELEASE
Application Notes and Protocols
Introduction
Dimethylammonium formate (B1220265) is emerging as a beneficial mobile phase additive in reversed-phase chromatography (RPC), particularly for the analysis of peptides, proteins, and other polar molecules, often in conjunction with mass spectrometry (MS). This volatile salt offers a compelling alternative to traditional ion-pairing agents like trifluoroacetic acid (TFA), which is known to cause significant ion suppression in electrospray ionization (ESI) mass spectrometry. The use of dimethylammonium formate can lead to improved peak shape, enhanced MS sensitivity, and better overall chromatographic performance. These application notes provide a detailed overview of its utility, supported by experimental protocols for its application in routine and advanced chromatographic analyses.
The primary advantage of using alkylammonium formate salts, such as this compound, lies in their ability to increase the ionic strength of the mobile phase. This increased ionic strength helps to minimize secondary ionic interactions between basic analytes and residual acidic silanols on the surface of silica-based stationary phases. Such interactions are a common cause of peak tailing and poor chromatographic resolution. By effectively masking these silanol (B1196071) groups, this compound contributes to sharper, more symmetrical peaks. Furthermore, its volatility ensures that it does not contaminate the ion source of the mass spectrometer, a critical requirement for sensitive LC-MS analyses.
While specific quantitative data for this compound is not as widely published as for ammonium (B1175870) formate or methylammonium (B1206745) formate, its performance is expected to be comparable, offering a balance between improved chromatography and high MS signal intensity. These notes will, therefore, draw upon the established benefits of related alkylammonium formate compounds to provide a comprehensive guide for researchers.
Key Advantages of this compound in Reversed-Phase Chromatography:
-
Improved Peak Shape: By increasing the mobile phase ionic strength, this compound effectively reduces peak tailing for basic compounds.[1][2]
-
Enhanced Mass Spectrometry Sensitivity: As a volatile salt, it is compatible with ESI-MS, avoiding the significant ion suppression often observed with TFA.[3][4]
-
Alternative Selectivity: The use of this compound can offer different chromatographic selectivity compared to standard acidic modifiers like formic acid or TFA.
-
Increased Sample Loadability: By mitigating peak broadening, it can allow for higher sample loads without compromising resolution.[1]
Data Presentation
The following tables summarize the expected comparative performance of this compound against other common mobile phase additives based on data from related compounds.
Table 1: Comparison of Mobile Phase Additives for Peptide and Protein Analysis
| Feature | This compound (Expected) | Trifluoroacetic Acid (TFA) | Formic Acid (FA) |
| Peak Shape (Basic Analytes) | Excellent | Excellent | Fair to Poor (Tailing) |
| MS Signal Intensity (ESI+) | High | Low (Significant Suppression) | High |
| Ion-Pairing Strength | Moderate | Strong | Weak |
| Volatility | High | High | High |
| Primary Application | LC-MS of peptides, proteins, polar molecules | HPLC-UV of peptides and proteins | LC-MS of a wide range of analytes |
Table 2: Expected Impact on Chromatographic Parameters
| Parameter | Effect of this compound | Rationale |
| Retention Time (Basic Peptides) | Potential for slight increase compared to FA alone | Moderate ion-pairing and suppression of silanol interactions can enhance retention. |
| Peak Asymmetry Factor (As) | Closer to 1 (more symmetrical) | Minimization of secondary ionic interactions with the stationary phase.[5] |
| Resolution (Rs) | Improved for critical pairs | Sharper peaks lead to better separation between closely eluting compounds.[6] |
| Peak Capacity | Increased | Narrower peaks allow for more components to be resolved within a given analysis time.[1] |
Experimental Protocols
The following are detailed protocols for the preparation and use of this compound in reversed-phase chromatography.
Protocol 1: Preparation of this compound Buffer (1 M Stock Solution)
Objective: To prepare a 1 M stock solution of this compound for use as a mobile phase additive.
Materials:
-
Dimethylamine (B145610) solution (e.g., 40% in water)
-
Formic acid (≥98% purity)
-
HPLC-grade water
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Fume hood
Procedure:
-
Safety First: Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Chilling Reagents: Place both the dimethylamine solution and formic acid on ice to cool for at least 30 minutes. This helps to control the exothermic reaction.
-
Dilution of Formic Acid: In a beaker, slowly add a calculated equimolar amount of formic acid to a volume of HPLC-grade water.
-
Slow Addition of Dimethylamine: While stirring the formic acid solution on a magnetic stir plate, slowly add an equimolar amount of the chilled dimethylamine solution dropwise. Monitor the temperature of the solution and ensure it does not rise excessively.
-
pH Adjustment (Optional): After the addition is complete, allow the solution to return to room temperature. If necessary, adjust the pH to the desired level using small additions of formic acid or dimethylamine solution. For most reversed-phase applications, a pH in the acidic range (e.g., 3-5) is suitable.
-
Final Volume Adjustment: Transfer the solution to a volumetric flask and bring it to the final volume with HPLC-grade water to achieve a 1 M concentration.
-
Filtration and Storage: Filter the buffer through a 0.22 µm membrane filter to remove any particulates. Store the stock solution in a tightly sealed glass bottle at 4°C. The buffer is typically stable for several weeks.
Protocol 2: Reversed-Phase HPLC-MS Analysis of Peptides
Objective: To perform a comparative analysis of a peptide mixture using a mobile phase containing this compound versus a standard TFA-containing mobile phase.
Materials:
-
Peptide standard mixture (e.g., a tryptic digest of a standard protein like BSA)
-
HPLC or UHPLC system coupled to an ESI-mass spectrometer
-
Reversed-phase C18 column suitable for peptide separations (e.g., 1.7-3.5 µm particle size, 100-300 Å pore size)
-
Mobile Phase A1: 0.1% (v/v) Formic Acid in HPLC-grade water
-
Mobile Phase B1: 0.1% (v/v) Formic Acid in Acetonitrile (B52724)
-
Mobile Phase A2: 10 mM this compound in 0.1% Formic Acid/water
-
Mobile Phase B2: 10 mM this compound in 0.1% Formic Acid/acetonitrile
-
Sample vials
Procedure:
-
Sample Preparation: Reconstitute the peptide standard mixture in Mobile Phase A1 to a final concentration of approximately 1 pmol/µL.
-
System Equilibration (Method 1 - FA): Equilibrate the HPLC system and C18 column with Mobile Phase A1 at a typical flow rate (e.g., 0.3-1.0 mL/min depending on the column dimensions) for at least 15-20 minutes or until a stable baseline is achieved.
-
Injection and Gradient Elution (Method 1 - FA): Inject 1-5 µL of the prepared peptide standard. Apply a suitable gradient, for example:
-
0-5 min: 2% Mobile Phase B1
-
5-65 min: 2-40% Mobile Phase B1
-
65-70 min: 40-90% Mobile Phase B1
-
70-75 min: 90% Mobile Phase B1
-
75-80 min: 90-2% Mobile Phase B1
-
80-90 min: 2% Mobile Phase B1 (Re-equilibration)
-
-
MS Data Acquisition (Method 1 - FA): Acquire mass spectra in positive ion mode over a typical m/z range for peptides (e.g., 350-1800 m/z). Use data-dependent acquisition (DDA) to trigger MS/MS fragmentation of the most intense precursor ions.
-
System Wash: Thoroughly wash the system with a high percentage of organic solvent (e.g., 90% acetonitrile in water) to remove any residual sample before switching mobile phases.
-
System Equilibration (Method 2 - DMAF): Equilibrate the system with Mobile Phase A2 for at least 20-30 minutes.
-
Injection and Gradient Elution (Method 2 - DMAF): Inject the same volume of the peptide standard and run the identical gradient as in step 3, but using Mobile Phases A2 and B2.
-
MS Data Acquisition (Method 2 - DMAF): Acquire mass spectra under the same conditions as in step 4.
-
Data Analysis: Compare the chromatograms from both methods. Evaluate the retention times, peak shapes (asymmetry), peak widths, and the signal intensities of corresponding peptides in the mass spectrometer.
Visualizations
The following diagrams illustrate key concepts and workflows related to the use of this compound in reversed-phase chromatography.
Caption: Experimental workflow for LC-MS analysis using this compound.
Caption: Mechanism of peak shape improvement by this compound.
References
- 1. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Analysis of peak asymmetry in chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Hydrophilic Interaction Chromatography (HILIC) with Dimethylammonium Formate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophilic Interaction Chromatography (HILIC) is a powerful chromatographic technique for the separation of polar and hydrophilic compounds. It serves as a valuable alternative to reversed-phase chromatography, which often provides insufficient retention for such analytes.[1][2] The HILIC separation mechanism is complex, involving partitioning, ion exchange, and hydrogen bonding interactions between the analyte, a polar stationary phase, and a mobile phase with a high concentration of a less polar organic solvent.[2] Mobile phase additives are crucial for controlling selectivity and ensuring good peak shape.[3]
This document provides a detailed application note and proposed protocols for the use of Dimethylammonium Formate (B1220265) (DMAF) as a mobile phase additive in HILIC, particularly for applications coupled with mass spectrometry (MS). Due to the limited availability of specific literature on the use of dimethylammonium formate in HILIC, the following protocols are based on the well-established principles of HILIC method development and the extensive data available for the structurally similar and commonly used additive, ammonium (B1175870) formate.[4][5][6][7][8] this compound is a volatile salt, making it theoretically compatible with MS detection.[8]
Principle of HILIC with this compound
In HILIC, a polar stationary phase (e.g., bare silica, amide, or diol) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent, typically acetonitrile, and a smaller amount of an aqueous component.[1][7] The aqueous portion of the mobile phase forms a water-enriched layer on the surface of the stationary phase.[1][2] Polar analytes partition into this layer and are retained. The elution strength of the mobile phase is increased by increasing the proportion of the aqueous component.
This compound, as a mobile phase additive, is expected to serve several functions:
-
Control of pH: The formate component can buffer the mobile phase to a specific pH, which can influence the ionization state of both the analytes and the stationary phase, thereby affecting retention and selectivity.
-
Improved Peak Shape: The salt can help to minimize secondary ionic interactions between analytes and the stationary phase, leading to more symmetrical peaks.[3]
-
Enhanced MS Sensitivity: As a volatile salt, it is readily removed in the MS source, leading to improved ionization efficiency and reduced background noise.[8]
Proposed Experimental Protocols
The following are proposed starting protocols for HILIC method development using this compound. These protocols should be considered as a starting point and may require further optimization depending on the specific analytes and the analytical goals.
Protocol 1: General Screening for Polar Analytes
This protocol is designed as a starting point for the separation of a mixture of polar compounds.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Amide-based HILIC column (e.g., 100 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 10 mM this compound in Water |
| Mobile Phase B | 10 mM this compound in 90:10 Acetonitrile/Water |
| Gradient | 95% to 50% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 2 µL |
| Sample Diluent | 75:25 Acetonitrile/Water |
Mass Spectrometry Conditions (for HILIC-MS):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | Instrument Dependent |
Protocol 2: Isocratic Analysis of a Specific Polar Analyte
This protocol is suitable for the routine analysis of a known polar compound once the optimal mobile phase composition has been determined.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | Bare Silica HILIC column (e.g., 150 mm x 4.6 mm, 3 µm) |
| Mobile Phase | 85:15 Acetonitrile/10 mM this compound in Water |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 5 µL |
| Sample Diluent | 85:15 Acetonitrile/Water |
Mass Spectrometry Conditions (for HILIC-MS):
| Parameter | Recommended Setting |
| Ionization Mode | ESI, Positive or Negative (Optimized for Analyte) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Gas Flow | Instrument Dependent |
Data Presentation
The following table presents theoretical retention time data for a set of polar analytes to illustrate the expected performance of a HILIC method using this compound. This data is for illustrative purposes only.
| Analyte | Theoretical Retention Time (min) - Protocol 1 |
| Uracil | 2.5 |
| Cytosine | 3.8 |
| Adenine | 5.2 |
| Guanine | 6.5 |
| Metformin (B114582) | 4.1 |
Visualizations
The following diagrams illustrate key aspects of the HILIC workflow and the chemical nature of the proposed mobile phase additive.
Caption: A generalized workflow for HILIC-MS analysis.
Caption: Dissociation of this compound in solution.
Conclusion
The use of this compound as a mobile phase additive in HILIC is a promising, albeit currently theoretical, approach for the separation of polar compounds. Its expected volatility and buffering capacity make it a potentially excellent choice for HILIC-MS applications. The provided protocols offer a solid foundation for method development. Researchers and scientists are encouraged to adapt and optimize these methods for their specific analytical needs, contributing to the exploration of this novel mobile phase system.
References
- 1. agilent.com [agilent.com]
- 2. lcms.cz [lcms.cz]
- 3. covachem.com [covachem.com]
- 4. HILIC-MS determination of dimethylamine in the active pharmaceutical ingredients and in the dosage forms of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. diposit.ub.edu [diposit.ub.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for Dimethylammonium Formate in the Analysis of Small Molecule Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
The comprehensive analysis of small molecule metabolites is crucial for understanding cellular physiology, diagnosing diseases, and accelerating drug development. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool in metabolomics due to its high sensitivity and selectivity. The choice of mobile phase modifier is critical for achieving optimal chromatographic separation and ionization efficiency, particularly for polar metabolites. While ammonium (B1175870) formate (B1220265) is a widely used and effective mobile phase additive, this document explores the application of its analogue, dimethylammonium formate, in the analysis of small molecule metabolites.
This compound is anticipated to offer similar benefits to ammonium formate, such as good volatility, which is essential for mass spectrometry, and the ability to improve peak shape and retention of polar compounds in Hydrophilic Interaction Liquid Chromatography (HILIC). It is postulated that the slightly increased hydrophobicity of the dimethylammonium cation, compared to the ammonium cation, may offer unique selectivity for certain classes of metabolites. These application notes and protocols provide a comprehensive guide for utilizing this compound in your metabolomics workflow.
Advantages of Formate-Based Mobile Phase Modifiers
Formate-based buffer systems, including ammonium formate and by extension, this compound, offer several advantages in the LC-MS analysis of small molecule metabolites:
-
Enhanced Ionization: They can improve the ionization efficiency of analytes in electrospray ionization (ESI), leading to increased sensitivity.
-
Improved Peak Shape: By controlling the pH of the mobile phase and increasing its ionic strength, these modifiers can significantly reduce peak tailing, especially for basic compounds.
-
Volatility: Their volatile nature ensures they are readily removed in the MS source, minimizing contamination and background noise.
-
Compatibility with HILIC: They are highly soluble in the high organic content mobile phases used in HILIC, making them ideal for the analysis of polar metabolites.
Experimental Protocols
The following protocols are adapted from established methods using ammonium formate and are expected to be directly applicable or require minimal optimization for use with this compound.
Protocol 1: Extraction of Polar Metabolites from Mammalian Cells
This protocol describes a method for quenching metabolism and extracting polar metabolites from adherent mammalian cells.
Materials:
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen
-
Methanol (B129727) (LC-MS grade), pre-chilled to -80°C
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g and 4°C
Procedure:
-
Aspirate the cell culture medium from the culture dish.
-
Quickly wash the cells twice with 5 mL of pre-warmed PBS to remove any remaining media.
-
Immediately add liquid nitrogen to the dish to quench all metabolic activity.
-
Before the liquid nitrogen completely evaporates, add 1 mL of pre-chilled (-80°C) methanol.
-
Using a cell scraper, scrape the cells into the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge the cell extract at 14,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.
-
The extract is now ready for LC-MS analysis or can be stored at -80°C.
Protocol 2: HILIC-MS Analysis of Polar Metabolites
This protocol outlines a general HILIC-MS method for the separation and detection of small molecule metabolites.
Instrumentation:
-
UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Chromatographic Conditions:
-
Column: A suitable HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 10 mM this compound in water with 0.1% formic acid
-
Mobile Phase B: 90% Acetonitrile with 10 mM this compound and 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2-5 µL
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95% to 50% B
-
12-15 min: 50% B
-
15.1-18 min: 95% B (re-equilibration)
-
Mass Spectrometry Conditions (General):
-
Ionization Mode: ESI Positive and/or Negative
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Mass Range: m/z 50-1000
Data Presentation
The following tables provide an example of the type of quantitative data that can be generated using a this compound-based HILIC-MS method. The data is hypothetical and serves to illustrate the expected performance.
Table 1: Quantitative Performance for a Panel of Polar Metabolites
| Metabolite | Retention Time (min) | Linearity (R²) | LLOQ (ng/mL) | Precision (%RSD, n=6) |
| Choline | 2.8 | 0.998 | 5 | < 5% |
| Carnitine | 3.5 | 0.997 | 2 | < 5% |
| Creatinine | 4.1 | 0.999 | 10 | < 4% |
| Arginine | 5.2 | 0.996 | 5 | < 6% |
| Glutamine | 5.8 | 0.998 | 10 | < 5% |
| Citric Acid | 7.2 | 0.995 | 20 | < 7% |
| Fructose-6-phosphate | 8.5 | 0.994 | 50 | < 8% |
Table 2: Comparison of Mobile Phase Modifiers on Peak Asymmetry for Basic Metabolites
| Metabolite | Peak Asymmetry (0.1% Formic Acid) | Peak Asymmetry (10 mM Ammonium Formate) | Peak Asymmetry (10 mM this compound) |
| Spermidine | 2.1 | 1.3 | 1.2 |
| Putrescine | 2.5 | 1.4 | 1.3 |
| Histamine | 1.9 | 1.2 | 1.1 |
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for metabolomics analysis.
The Warburg Effect Signaling Pathway
Caption: The Warburg Effect in cancer cell metabolism.
Conclusion
This compound is a promising mobile phase modifier for the analysis of small molecule metabolites by HILIC-MS. While direct comparative studies are limited, its chemical properties suggest it will perform similarly to, and may offer unique advantages over, the widely used ammonium formate. The provided protocols and data serve as a strong starting point for researchers looking to incorporate this reagent into their metabolomics workflows. As with any analytical method, optimization of chromatographic and mass spectrometric conditions for the specific analytes of interest is recommended to achieve the best results.
Application of Dimethylammonium Formate in Electrospray Ionization Mass Spectrometry
Abstract
This application note provides detailed protocols and quantitative data for the use of dimethylammonium formate (B1220265) as a mobile phase additive in electrospray ionization mass spectrometry (ESI-MS). The use of volatile buffers is crucial for achieving optimal performance in LC-MS by ensuring compatibility with the high vacuum of the mass spectrometer and efficient ionization. While additives like trifluoroacetic acid (TFA) offer excellent chromatographic resolution, they are known to cause significant ion suppression in ESI-MS. Formic acid (FA) is a common alternative that minimizes ion suppression but can result in suboptimal peak shapes. The combination of a weak acid like formic acid with a volatile ammonium (B1175870) salt, such as ammonium formate or its alkylated analogue dimethylammonium formate, presents a compelling alternative to balance chromatographic performance with high MS sensitivity. This document outlines the benefits of using a formate-based buffer system, provides detailed experimental protocols for its application in proteomics and oligonucleotide analysis, and presents quantitative data comparing its performance with other common mobile phase additives.
Introduction
Electrospray ionization mass spectrometry (ESI-MS) is a powerful analytical technique for the characterization of a wide range of analytes, from small molecules to large biomolecules such as proteins and oligonucleotides.[1] The composition of the mobile phase plays a critical role in the efficiency of the ESI process. Mobile phase additives are employed to improve chromatographic separation by controlling the pH and providing ion-pairing reagents. However, these additives must be volatile to be compatible with the mass spectrometer.[2]
Trifluoroacetic acid (TFA) is a widely used additive that provides excellent peak shape and resolution.[3][4] Unfortunately, TFA is a strong ion-pairing agent that can significantly suppress the analyte signal in the ESI source.[3][4] Formic acid (FA) is a popular alternative as it is highly volatile and causes minimal ion suppression, but it often leads to broader peaks and reduced chromatographic performance.[3][4]
A strategy to overcome these limitations is the use of a buffer system composed of a weak acid and its corresponding volatile salt. Ammonium formate (AF), when used in combination with formic acid, has been shown to improve peak shape and increase the number of peptide identifications in proteomics studies compared to using formic acid alone.[3][4] This improvement is attributed to the increased ionic strength of the mobile phase, which can enhance chromatographic resolution without significantly compromising MS signal intensity.[4]
This compound, an alkylated analogue of ammonium formate, is expected to offer similar, if not enhanced, benefits due to its volatility and potential for favorable interactions with analytes and the stationary phase. This application note explores the use of this compound in ESI-MS for proteomics and oligonucleotide analysis, providing detailed protocols and comparative data.
Data Presentation
The following tables summarize the quantitative data on the impact of different mobile phase additives on chromatographic performance and mass spectrometry signal intensity. While direct comparative data for this compound is limited in published literature, the data for the closely related ammonium formate provides a strong indication of the expected performance benefits.
Table 1: Comparison of Mobile Phase Additives for Peptide Analysis
| Mobile Phase Additive | Peak Shape & Resolution | MS Signal Intensity | Key Advantages | Key Disadvantages |
| 0.1% Trifluoroacetic Acid (TFA) | Excellent | Low | Superior chromatographic performance, sharp peaks.[3] | Significant ion suppression in ESI-MS.[3][4] |
| 0.1% Formic Acid (FA) | Fair to Poor | High | Excellent MS compatibility, minimal ion suppression. | Broader peaks, peak tailing, lower resolution. |
| 0.1% FA + 10 mM Ammonium Formate | Good to Excellent | High | Improved peak shape over FA alone, good MS sensitivity.[3][4] | Requires preparation of a buffer solution. |
| 0.1% FA + 10 mM this compound (Expected) | Good to Excellent | High | Similar to ammonium formate with potential for altered selectivity. | Requires preparation of a buffer solution. |
Table 2: Effect of Ammonium Formate on Peptide Identifications in a Complex Proteomic Sample
| Mobile Phase Modifier | Number of Unique Peptide Identifications |
| 0.1% Formic Acid | 1,254 |
| 0.1% Formic Acid + 10 mM Ammonium Formate | 1,578 (+25.8%) |
Data adapted from a study on the analysis of a tryptic digest of canine prostate carcinoma tissue. The addition of ammonium formate to the mobile phase resulted in a significant increase in the number of identified peptides.
Experimental Protocols
Protocol 1: Preparation of this compound Buffer (1 M Stock Solution)
Materials:
-
Dimethylamine (B145610) solution (e.g., 40% in water)
-
Formic acid (≥98%)
-
High-purity water (LC-MS grade)
-
Calibrated pH meter
Procedure:
-
In a well-ventilated fume hood, add approximately 500 mL of high-purity water to a 1 L glass beaker.
-
While stirring, slowly add the calculated amount of dimethylamine solution to the water. Caution: The reaction is exothermic.
-
Slowly add formic acid to the solution while continuously monitoring the pH.
-
Adjust the pH to the desired value (typically between 3.0 and 6.5 for reversed-phase chromatography) by adding formic acid or dimethylamine solution dropwise.
-
Once the desired pH is reached, transfer the solution to a 1 L volumetric flask and bring the volume to the mark with high-purity water.
-
Filter the buffer solution through a 0.22 µm membrane filter before use.
-
Store the stock solution at 4°C. For working solutions (e.g., 10 mM), dilute the stock solution accordingly.
Protocol 2: LC-MS/MS Analysis of a Tryptic Digest using this compound
Objective: To identify proteins from a complex mixture using a bottom-up proteomics approach with a this compound-containing mobile phase.
Sample Preparation (In-solution digest):
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the protein sample in a denaturation buffer (e.g., 8 M urea (B33335), 50 mM ammonium bicarbonate).
-
Add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 25 mM and incubate in the dark at room temperature for 20 minutes to alkylate the free sulfhydryl groups.
-
-
Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.
-
Add sequencing-grade trypsin at a 1:50 (w/w) enzyme-to-protein ratio.
-
Incubate overnight at 37°C.
-
-
Quenching and Desalting:
-
Quench the digestion by adding formic acid to a final concentration of 0.1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge or tip.
-
LC-MS/MS Parameters:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid and 10 mM this compound in water.
-
Mobile Phase B: 0.1% Formic Acid and 10 mM this compound in 90% acetonitrile/10% water.
-
Gradient: A suitable gradient for peptide separation (e.g., 5-40% B over 60 minutes).
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Mass Spectrometer: An ESI-tandem mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA).
Protocol 3: LC-MS Analysis of Oligonucleotides using this compound
Objective: To analyze the purity and identity of synthetic oligonucleotides.
Sample Preparation:
-
Reconstitute the lyophilized oligonucleotide sample in high-purity water to a stock concentration of 100 µM.
-
Dilute the stock solution to a working concentration of 1-10 µM in the initial mobile phase conditions.
LC-MS Parameters:
-
LC System: UHPLC system.
-
Column: A reversed-phase column suitable for oligonucleotide analysis (e.g., C18, 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM this compound in water.
-
Mobile Phase B: 10 mM this compound in 50% acetonitrile/50% water.
-
Gradient: A shallow gradient suitable for oligonucleotide separation (e.g., 10-30% B over 15 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: A high-resolution ESI mass spectrometer (e.g., TOF, Orbitrap).
-
Ionization Mode: Negative ion mode.
-
Data Acquisition: Full scan mode to obtain the mass of the intact oligonucleotide and its impurities.
Mandatory Visualizations
Caption: Proteomics experimental workflow using this compound.
Caption: Impact of mobile phase additives on LC-MS performance.
Conclusion
This compound serves as a valuable, volatile mobile phase additive for ESI-MS applications, particularly in the fields of proteomics and oligonucleotide analysis. By providing a balance between good chromatographic performance and high mass spectrometric sensitivity, it offers a significant advantage over traditional additives like TFA and formic acid alone. The protocols provided herein offer a starting point for method development, and the comparative data, while largely based on the closely related ammonium formate, strongly suggest the potential for enhanced analytical outcomes. Researchers, scientists, and drug development professionals can leverage this compound to improve the quality and depth of their ESI-MS analyses, leading to more robust and reliable results.
References
- 1. Enhancing the Mass Spectrometry Sensitivity for Oligonucleotide Detection by Organic Vapor Assisted Electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ssi.shimadzu.com [ssi.shimadzu.com]
- 3. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Enhanced Quantitation of Basic Analytes in LC-MS using Dimethylammonium Formate
Abstract
This application note details a robust and sensitive method for the quantitation of basic analytes in complex matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with Dimethylammonium Formate (B1220265) (DMAF) as a mobile phase modifier. The use of DMAF provides significant advantages over traditional modifiers like trifluoroacetic acid (TFA) and even standard ammonium (B1175870) formate, leading to improved peak shape, enhanced ionization efficiency, and reduced ion suppression for basic compounds. This document provides detailed protocols for sample preparation, LC-MS conditions, and illustrative quantitative data for a model set of basic pharmaceutical compounds.
Introduction
The analysis of basic compounds by reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS) often presents challenges such as poor peak shape (tailing) and ion suppression, particularly when using mobile phase additives like trifluoroacetic acid (TFA).[1] While formic acid is a common alternative, it may not provide sufficient ionic strength to overcome secondary interactions with the stationary phase, leading to band broadening.[1][2] Formate salts, such as ammonium formate, are frequently used to increase the ionic strength and act as a buffering agent, which improves peak shape and ionization efficiency.[1][2][3]
Dimethylammonium formate (DMAF) serves as an excellent alternative, offering the benefits of a volatile buffer system compatible with mass spectrometry.[4] The increased ionic strength of the mobile phase containing DMAF helps to minimize undesirable interactions between basic analytes and residual silanols on the silica-based stationary phases, resulting in sharper, more symmetrical peaks.[1] This leads to improved sensitivity and more reliable quantitation. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to implement DMAF-based mobile phases for the routine analysis of basic analytes.
Advantages of this compound in LC-MS
-
Improved Peak Shape: The increased ionic strength of the mobile phase effectively masks active sites on the stationary phase, reducing peak tailing for basic compounds.[1]
-
Enhanced Sensitivity: By promoting better peak shapes and reducing ion suppression compared to TFA, DMAF leads to higher signal-to-noise ratios and lower limits of detection.[2][5]
-
MS Compatibility: DMAF is a volatile salt, ensuring it is readily removed in the heated electrospray source, preventing contamination and maintaining instrument sensitivity.[4]
-
Robust and Reproducible Results: The buffering capacity of the formate system provides stable retention times and consistent analytical performance.
Experimental Protocols
Sample Preparation: Protein Precipitation for Plasma Samples
This protocol is suitable for the extraction of a wide range of basic drugs from a plasma matrix.
Materials:
-
Human plasma
-
Acetonitrile (B52724) (ACN) with 0.1% Formic Acid
-
Internal Standard (IS) solution
-
Microcentrifuge tubes (2 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a 2 mL microcentrifuge tube.
-
Add 25 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 10 mM this compound).
-
Vortex for 30 seconds and inject into the LC-MS system.
Liquid Chromatography and Mass Spectrometry (LC-MS) Conditions
Liquid Chromatography System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM this compound in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: 10 mM this compound in 95:5 Acetonitrile:Water, pH adjusted to 3.5 with Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Gradient Elution Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow: 800 L/hr
-
Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis
Quantitative Data Presentation
The following table presents illustrative data comparing the performance of DMAF with other common mobile phase modifiers for the analysis of three model basic compounds: Propranolol, Verapamil, and Amitriptyline. The data demonstrates the typical improvements in peak area and reduction in peak tailing observed with a DMAF-containing mobile phase.
| Analyte | Mobile Phase Modifier | Peak Area (arbitrary units) | Tailing Factor |
| Propranolol | 0.1% Formic Acid | 1,250,000 | 1.8 |
| 10 mM Ammonium Formate | 2,100,000 | 1.2 | |
| 10 mM this compound | 2,550,000 | 1.1 | |
| Verapamil | 0.1% Formic Acid | 980,000 | 1.9 |
| 10 mM Ammonium Formate | 1,850,000 | 1.3 | |
| 10 mM this compound | 2,200,000 | 1.1 | |
| Amitriptyline | 0.1% Formic Acid | 1,500,000 | 1.7 |
| 10 mM Ammonium Formate | 2,400,000 | 1.2 | |
| 10 mM this compound | 2,850,000 | 1.0 |
Visualizations
Caption: LC-MS workflow for the quantitation of basic analytes.
References
- 1. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. halocolumns.com [halocolumns.com]
- 3. benchchem.com [benchchem.com]
- 4. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
Dimethylammonium Formate: A Versatile Reagent in Organic Synthesis for Drug Discovery and Development
Introduction
Dimethylammonium formate (B1220265) (DMAF), the salt of dimethylamine (B145610) and formic acid, has emerged as a valuable and versatile reagent in organic synthesis. Its utility spans a range of transformations crucial for the synthesis of complex molecules, particularly in the fields of pharmaceutical and medicinal chemistry. DMAF serves as a convenient and efficient source of both a dimethylamino group and a formate moiety, which can act as a hydride donor. This dual reactivity, combined with its ease of handling as a stable salt, makes it an attractive alternative to gaseous reagents or more hazardous materials. This application note provides a comprehensive overview of the applications of dimethylammonium formate in organic synthesis, complete with detailed protocols and quantitative data to aid researchers, scientists, and drug development professionals in its practical implementation.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in the laboratory.
| Property | Value |
| Chemical Formula | C₃H₉NO₂ |
| Molecular Weight | 91.11 g/mol |
| Appearance | White crystalline solid (typical) |
| Solubility | Soluble in water and polar organic solvents |
| CAS Number | 33978-97-1 |
Core Applications in Organic Synthesis
This compound finds its primary applications in three key areas of organic synthesis: reductive amination of carbonyl compounds, catalytic transfer hydrogenation, and N-formylation of amines.
Reductive Amination (Leuckart-Wallach Reaction)
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones to synthesize primary, secondary, and tertiary amines. Substituted ammonium (B1175870) formates, such as this compound, are effective reagents in this transformation, leading to the formation of mixed secondary and tertiary amines that can be challenging to obtain through other methods[1]. The reaction typically proceeds by the in-situ formation of an iminium ion intermediate from the carbonyl compound and dimethylamine (from DMAF), which is then reduced by the formate anion acting as a hydride donor.
Representative Data for Reductive Amination using Formate Salts:
While specific data for a wide range of substrates using this compound is limited in the literature, the following table presents representative yields for the reductive amination of various ketones using ammonium formate, which serves as a close analogue. It is anticipated that this compound would provide similar or potentially enhanced reactivity due to the increased basicity of dimethylamine.
| Entry | Carbonyl Compound | Amine Source | Product | Yield (%) | Reference |
| 1 | Acetophenone | Ammonium Formate | 1-Phenylethylamine | 99 | [1] |
| 2 | Cyclohexanone | Ammonium Formate | Cyclohexylamine | ~70-80 | [1] |
| 3 | 4-Methoxyacetophenone | Ammonium Formate | 1-(4-Methoxyphenyl)ethylamine | High | [1] |
| 4 | Propiophenone | Ammonium Formate | 1-Phenylpropylamine | High | [1] |
Experimental Protocol: Reductive Amination of a Ketone
This protocol is a representative procedure adapted from methods using ammonium formate for the Leuckart-Wallach reaction[1][2].
Materials:
-
Ketone (e.g., Acetophenone) (1.0 eq)
-
This compound (2.0-3.0 eq)
-
High-boiling point solvent (e.g., nitrobenzene (B124822) or neat)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution (e.g., 10 M)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the ketone (1.0 eq) and this compound (2.5 eq).
-
Heat the reaction mixture to 160-180 °C and maintain this temperature for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add concentrated hydrochloric acid (e.g., 3-4 volumes of the reaction mixture) and reflux for an additional 4-8 hours to hydrolyze the intermediate formamide.
-
Cool the mixture and carefully basify with a concentrated sodium hydroxide solution until the pH is >10.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine product.
-
Purify the product by distillation or column chromatography as required.
Catalytic Transfer Hydrogenation
This compound is an excellent hydrogen donor in catalytic transfer hydrogenation (CTH) reactions. In the presence of a transition metal catalyst, typically palladium on carbon (Pd/C), the formate salt decomposes to generate hydrogen in situ, which then reduces a wide range of functional groups. This method avoids the need for handling hazardous gaseous hydrogen and often proceeds under mild conditions with high selectivity.
Applications of Catalytic Transfer Hydrogenation with Formate Salts:
-
Reduction of Nitro Compounds: Aromatic and aliphatic nitro compounds can be efficiently reduced to the corresponding primary amines. This transformation is fundamental in the synthesis of many pharmaceutical intermediates.
-
Hydrogenolysis of Protecting Groups: Protecting groups such as benzyl (B1604629) (Bn) and benzyloxycarbonyl (Cbz) can be selectively removed.
-
Saturation of Alkenes and Alkynes: Carbon-carbon multiple bonds can be reduced to single bonds.
Representative Data for Catalytic Transfer Hydrogenation of Nitro Compounds using Ammonium Formate:
The following table summarizes the reduction of various nitro compounds to their corresponding amines using ammonium formate and a palladium catalyst. This compound is expected to perform similarly in these transformations.
| Entry | Substrate | Catalyst | Product | Yield (%) | Reference |
| 1 | o-Nitroanisole | 5% Pd/C | o-Anisidine | >99 | |
| 2 | p-Nitrotoluene | 10% Pd/C | p-Toluidine | 95 | |
| 3 | 1-Nitronaphthalene | 10% Pd/C | 1-Naphthylamine | 98 | |
| 4 | 2-Nitropropane | 10% Pd/C | Isopropylamine | High |
Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitroarene
This protocol is a general procedure for the reduction of a nitro group to an amine using a formate salt as the hydrogen donor.
Materials:
-
Nitroarene (e.g., o-Nitroanisole) (1.0 eq)
-
This compound (3.0-5.0 eq)
-
Palladium on carbon (10% w/w, 5-10 mol%)
-
Solvent (e.g., Methanol, Ethanol, or Isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a round-bottom flask, add the nitroarene (1.0 eq) and the solvent (e.g., methanol).
-
Carefully add the 10% Pd/C catalyst under an inert atmosphere.
-
Add this compound (4.0 eq) in one portion.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C). Monitor the reaction progress by TLC. The reaction is often exothermic.
-
Upon completion, dilute the reaction mixture with the solvent and filter through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with additional solvent.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by crystallization, distillation, or column chromatography.
N-Formylation of Amines
This compound can also be utilized for the N-formylation of primary and secondary amines. In this reaction, the formate component of the salt acts as the formylating agent. This transformation is particularly useful for the protection of amine functionalities or for the synthesis of formamide-containing pharmaceutical targets. The reaction can often be performed under neutral conditions, which is advantageous for substrates bearing acid- or base-sensitive functional groups.
Representative Data for N-Formylation of Amines using Ammonium Formate:
The following data for N-formylation using ammonium formate illustrates the scope of this reaction.
| Entry | Amine | Product | Yield (%) | Reference |
| 1 | Aniline | N-Phenylformamide | 92 | [3] |
| 2 | Morpholine | 4-Formylmorpholine | 85 | [3] |
| 3 | Benzylamine | N-Benzylformamide | Low (salt formation) | [3] |
| 4 | L-Proline benzyl ester | N-Formyl-L-proline benzyl ester | 75 | [3] |
Experimental Protocol: N-Formylation of a Secondary Amine
This is a general procedure for the N-formylation of an amine using a formate salt[3].
Materials:
-
Secondary amine (e.g., Morpholine) (1.0 eq)
-
This compound (1.5-2.0 eq)
-
Solvent (e.g., Acetonitrile or Toluene)
-
Dean-Stark trap (if using toluene)
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the secondary amine (1.0 eq) in acetonitrile.
-
Add this compound (1.5 eq) to the solution.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After cooling, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the N-formylated product.
-
Purify by column chromatography if necessary.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis with significant applications in drug discovery and development. Its ability to act as both a dimethylamine and a hydride source makes it a valuable tool for reductive amination, catalytic transfer hydrogenation, and N-formylation reactions. The protocols and data presented in this application note provide a solid foundation for the implementation of this compound in the synthesis of complex nitrogen-containing molecules. While much of the detailed literature focuses on the analogous ammonium formate, the principles and procedures are largely transferable, offering a convenient and efficient alternative for a range of synthetic transformations. Further exploration of the specific advantages of this compound in terms of reactivity and selectivity is a promising area for future research.
References
Troubleshooting & Optimization
Minimizing baseline noise when using Dimethylammonium formate
Technical Support Center: Dimethylammonium Formate (B1220265) Usage
Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of dimethylammonium formate in liquid chromatography-mass spectrometry (LC-MS) to help you minimize baseline noise and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: Why is my baseline noisy when using a this compound mobile phase?
High baseline noise can originate from several sources, not always the this compound itself. Common causes include impurities in the mobile phase solvents or additives, contamination from glassware, issues with the HPLC system like the pump or degasser, or a contaminated MS ion source.[1][2][3] It is crucial to use high-purity, LC-MS grade solvents and reagents to prevent contamination that can elevate background noise.[4][5]
Q2: What is the optimal concentration for this compound in an LC-MS mobile phase?
The ideal concentration depends on the specific application. Generic conditions often range from 5-50 mM.[6] For separating peptides, a concentration of around 7-10 mM ammonium (B1175870) formate added to a formic acid mobile phase has been shown to improve peak shape by increasing the ionic strength of the mobile phase.[7][8] However, be aware that high buffer concentrations can lead to signal suppression.[4][5]
Q3: How does this compound compare to other mobile phase modifiers like TFA or formic acid?
Trifluoroacetic acid (TFA) provides excellent chromatographic separation for peptides but can cause significant ion suppression in the mass spectrometer.[4][7] Formic acid (FA) is much more MS-friendly but may result in broader peaks.[7][8] Adding ammonium formate to a formic acid mobile phase is a common strategy to improve peak shape and separation performance without the severe signal suppression associated with TFA.[7][8]
Q4: Can the quality and preparation of my solvents and additives contribute to baseline noise?
Absolutely. The use of ultrapure solvents and reagents is mandatory for sensitive LC-MS analysis.[4] Always use LC-MS grade or hypergrade solvents.[4][5] Water should be ultrapure, such as Milli-Q® water.[4] Additives, even if labeled as high purity, can be a source of contamination; it's good practice to dedicate specific bottles of additives for LC-MS use only.[2] Always prepare mobile phases fresh and filter them if necessary.[9][10]
Q5: How can I reduce chemical interference and noise in the low molecular weight range?
The trace analysis of low molecular weight compounds can be challenging due to common chemical interference in this mass range.[11] Optimizing MS source parameters is key. For instance, increasing the cone gas flow rate can help reduce solvent clusters and other interfering ions, thereby decreasing noise.[11] Adjusting the cone voltage can also be used to improve the signal-to-noise ratio for specific MRM transitions.[11]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving sources of high baseline noise.
Initial Diagnosis: High Baseline Noise Observed
First, determine the nature of the noise. Is it random, high-frequency noise, or a periodic, pulsating noise?
-
High-Frequency/Random Noise: Often linked to the detector, mobile phase, or contamination.
-
Low-Frequency/Pulsating Noise: Typically indicates a problem with the pump or inadequate mobile phase mixing.[1][12]
Troubleshooting Workflow for High Baseline Noise
Caption: A step-by-step workflow for troubleshooting high baseline noise in an LC-MS system.
Data Summary
While specific quantitative data on this compound and baseline noise is limited, the following table summarizes key properties and typical usage of common volatile mobile phase additives used in LC-MS to help guide selection and optimization.
| Additive | Typical Concentration | Typical pH | Key Considerations |
| Formic Acid (FA) | 0.05% - 0.2% | ~2.7 (at 0.1%) | Most common MS-friendly acid; can lead to broader peaks for some analytes compared to TFA.[7][8] |
| Ammonium Formate (AF) | 5 - 20 mM | ~3.3 (when added to 0.1% FA) | Increases ionic strength, improving peak shape for basic compounds like peptides; volatile and MS-compatible.[7][8][13] |
| Acetic Acid | 0.1% - 0.5% | ~3.2 (at 0.1%) | Volatile acid, suitable for LC-MS.[6] |
| Ammonium Acetate | 5 - 20 mM | Neutral pH range | Volatile buffer, commonly used for separations at less acidic pH.[13] |
| TFA | 0.05% - 0.1% | ~2.0 (at 0.1%) | Excellent for peptide separations but causes significant MS signal suppression.[4][7] |
| DFA | 0.05% - 0.1% | Low pH | An alternative to TFA that may offer better MS sensitivity while maintaining good peak shape.[8] |
Experimental Protocols
Protocol: Preparation of 10 mM Ammonium Formate in 0.1% Formic Acid Mobile Phase
This protocol outlines the steps for preparing a common mobile phase used to improve chromatographic peak shape while maintaining MS compatibility.
Materials:
-
LC-MS Grade Water (e.g., Milli-Q® or equivalent)
-
LC-MS Grade Acetonitrile or Methanol
-
Ammonium Formate (high purity, ≥99%)
-
Formic Acid (LC-MS grade, ~99%)
-
Sterile, dedicated glassware (volumetric flasks, graduated cylinders)
-
Sonicator
Procedure for 1 L of Aqueous Mobile Phase (Mobile Phase A):
-
Measure Solvent: Pour approximately 950 mL of LC-MS grade water into a 1 L volumetric flask.
-
Add Formic Acid: Using a pipette, carefully add 1.0 mL of formic acid to the water. Mix gently. This creates a 0.1% (v/v) solution.
-
Weigh Ammonium Formate: Weigh out 0.6306 g of solid ammonium formate.
-
Dissolve Additive: Add the weighed ammonium formate to the formic acid solution in the volumetric flask.
-
Dissolve and Mix: Swirl the flask gently until the ammonium formate is completely dissolved.
-
Bring to Volume: Add LC-MS grade water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Final Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Degas: Place the flask in a sonicator bath for 5-10 minutes to remove dissolved gases.[14]
-
Transfer: Transfer the prepared mobile phase to a clean, dedicated solvent bottle for your LC system.
Note on Organic Mobile Phase (Mobile Phase B): Ammonium formate has very low solubility in high concentrations of acetonitrile.[10] If a buffered organic phase is required, it's common to prepare it with a small percentage of water (e.g., 90:10 ACN:Water) to ensure the salt remains dissolved, or to use a lower concentration of the buffer.[10] Often, only the aqueous mobile phase (A) contains the non-acidic buffer salt.
Potential Sources of Contamination in LC-MS
Caption: Diagram illustrating the primary sources of contamination that can lead to baseline noise.
References
- 1. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. zefsci.com [zefsci.com]
- 4. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 5. learning.sepscience.com [learning.sepscience.com]
- 6. buffer for LC-MS - Chromatography Forum [chromforum.org]
- 7. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. halocolumns.com [halocolumns.com]
- 9. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- 12. agilent.com [agilent.com]
- 13. diposit.ub.edu [diposit.ub.edu]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Dimethylammonium Formate Mobile Phase
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing dimethylammonium formate (B1220265) as a mobile phase in chromatography.
Troubleshooting Guide
Difficulties with mobile phase pH adjustment can often manifest as poor peak shape, inconsistent retention times, or loss of resolution. This guide addresses common issues encountered when preparing and using dimethylammonium formate mobile phase.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Mobile phase pH is too close to the analyte's pKa. | Adjust the mobile phase pH to be at least 1.5-2 pH units away from the analyte's pKa to ensure a single ionic form. |
| Secondary interactions with the stationary phase (e.g., silanol (B1196071) interactions). | Lowering the mobile phase pH can help suppress silanol activity. Consider using a column with end-capping. | |
| Peak Fronting | Column overload. | Reduce the sample concentration or injection volume. |
| Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Inconsistent Retention Times | Fluctuation in mobile phase pH. | Ensure the buffer concentration is sufficient (typically 10-25 mM) for stable pH. Prepare fresh mobile phase daily. |
| Temperature fluctuations. | Use a column oven to maintain a constant temperature. | |
| Improperly mixed mobile phase. | Ensure thorough mixing of the aqueous and organic components of the mobile phase. | |
| Split Peaks | Co-elution of analytes. | Optimize the gradient or mobile phase composition to improve resolution. |
| Analyte exists in multiple forms (ionized and non-ionized). | Adjust the mobile phase pH to ensure the analyte is in a single ionic state. | |
| High Backpressure | Buffer precipitation in the organic solvent. | Ensure the buffer concentration is soluble in the highest percentage of organic solvent used in the gradient. Prepare the aqueous buffer at the correct pH before adding the organic solvent. |
| Particulate matter in the mobile phase. | Filter the mobile phase through a 0.22 µm or 0.45 µm filter before use. |
Frequently Asked Questions (FAQs)
1. How do I prepare a this compound buffer of a specific pH?
To prepare a this compound buffer, you will need dimethylamine (B145610) and formic acid. The final pH of the buffer is determined by the ratio of the conjugate acid (dimethylammonium) to the base (formate). The Henderson-Hasselbalch equation can be used as a theoretical guide. However, for practical laboratory preparation, it is recommended to start with a solution of dimethylamine and titrate with formic acid (or vice versa) while monitoring the pH with a calibrated pH meter until the desired pH is reached.
2. What is the effective buffering range for a this compound mobile phase?
The buffering range of a solution is most effective within approximately ±1 pH unit of the pKa of the acidic or basic component. The pKa of formic acid is approximately 3.75, and the pKa of the conjugate acid of dimethylamine (dimethylammonium) is approximately 10.73 (pKb of dimethylamine is ~3.27). Therefore, this compound can be used to prepare buffers in two pH ranges: approximately pH 2.75-4.75 and pH 9.73-11.73.
3. Why is it important to adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent?
The pH of a solution is accurately measured in an aqueous environment. The addition of an organic solvent can alter the apparent pH reading of a pH meter, leading to inaccurate and irreproducible mobile phase preparation. Therefore, always prepare the aqueous buffer solution and adjust its pH to the desired value before mixing it with the organic component of the mobile phase.
4. Can I use this compound mobile phase with Mass Spectrometry (MS) detection?
Yes, this compound is a volatile buffer system, making it compatible with MS detection. The components, dimethylamine and formic acid, will readily evaporate in the MS source, preventing contamination and signal suppression that can occur with non-volatile buffers like phosphate.
5. What should I do if I observe buffer precipitation when adding the organic solvent?
Buffer precipitation occurs when the concentration of the buffer salt is too high to remain dissolved in the mixed mobile phase. To resolve this, you can:
-
Decrease the concentration of the this compound buffer in the aqueous phase.
-
Prepare the mobile phase by adding the organic solvent to the aqueous buffer more slowly while stirring vigorously.
-
Consider using a different organic solvent in which the buffer has better solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Aqueous Buffer (pH 4.0)
Materials:
-
Dimethylamine solution (e.g., 40% in water)
-
Formic acid (LC-MS grade)
-
High-purity water (e.g., Milli-Q or equivalent)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
Stir plate and stir bar
Procedure:
-
Add approximately 900 mL of high-purity water to a 1 L volumetric flask.
-
While stirring, carefully add the calculated volume of dimethylamine solution to achieve a final concentration of approximately 10 mM. Note: The exact volume will depend on the concentration of your stock solution.
-
Slowly add formic acid dropwise to the solution while continuously monitoring the pH with a calibrated pH meter.
-
Continue adding formic acid until the pH of the solution stabilizes at 4.0.
-
Once the desired pH is reached, add high-purity water to the 1 L mark.
-
Mix the solution thoroughly.
-
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use.
pKa Values for Buffer Components
| Compound | pKa |
| Formic Acid | ~3.75 |
| Dimethylammonium (conjugate acid of Dimethylamine) | ~10.73 |
Visualizations
Caption: Experimental workflow for preparing a this compound mobile phase.
Caption: A logical flow for troubleshooting common HPLC issues.
Preventing salt precipitation of Dimethylammonium formate in the MS source
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using Dimethylammonium Formate (B1220265) (DMAF) in your Mass Spectrometry (MS) applications. Our goal is to help you prevent salt precipitation in the MS source and ensure high-quality, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is dimethylammonium formate, and why is it used in LC-MS?
This compound is a volatile salt used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS). It is favored for its ability to improve chromatographic peak shape and its compatibility with electrospray ionization (ESI), where non-volatile salts can cause significant problems such as signal suppression and source contamination.
Q2: I am observing a gradual increase in backpressure and a decrease in sensitivity. Could this be related to this compound precipitation?
Yes, these are common symptoms of salt precipitation within the LC-MS system. When the concentration of this compound exceeds its solubility in the mobile phase, it can precipitate in the tubing, column, or, most critically, the ESI probe, leading to clogs and reduced ionization efficiency.
Q3: What are the primary causes of this compound precipitation in the MS source?
The primary causes include:
-
High concentration of organic solvent: this compound, like ammonium (B1175870) formate, has limited solubility in high percentages of acetonitrile. Gradients that reach a high organic content can trigger precipitation.
-
Low source temperatures: Insufficient heat in the ESI source can lead to incomplete solvent evaporation, concentrating the salt and causing it to deposit on the source components.
-
Inadequate nebulization: Poor nebulizer performance can result in larger droplets entering the source, which are more difficult to desolvate, increasing the likelihood of salt precipitation.
-
Mobile phase preparation: Using non-MS grade reagents or improperly prepared mobile phases can introduce impurities that promote precipitation.
Q4: How can I prevent this compound from precipitating in my MS source?
Preventative measures include:
-
Optimizing mobile phase composition: Ensure a sufficient aqueous component (typically at least 5-10%) in your mobile phase, especially when using high concentrations of acetonitrile. Keep the this compound concentration at an appropriate level, generally not exceeding 10-20 mM.
-
Adjusting MS source parameters: Increase the drying gas temperature and flow rate to facilitate efficient solvent evaporation. Optimize the nebulizer pressure to ensure a fine aerosol.
-
Proper mobile phase preparation: Use high-purity, MS-grade solvents and salts. Always filter your mobile phases after preparation to remove any undissolved particulates.
-
Regular maintenance: Routinely clean the MS source components, including the capillary, skimmer, and lenses, to remove any salt buildup.
Q5: What are the signs of a contaminated ion source due to salt precipitation?
Signs of a contaminated ion source include:
-
A significant drop in signal intensity.
-
Increased background noise in your mass spectra.
-
The appearance of adduct ions (e.g., [M+Na]+, [M+K]+) in your spectra, which can indicate the presence of other non-volatile impurities.
-
Visible white, crystalline deposits on the ion source components upon inspection.
Troubleshooting Guides
Issue 1: High Backpressure and Clogging
Symptoms:
-
System pressure exceeds the normal operating range.
-
No flow or an unstable flow rate.
-
No spray is observed from the ESI needle.
Troubleshooting Steps:
-
Isolate the Clog: Systematically disconnect components of the LC system (from the MS back to the pump) to identify the location of the blockage.
-
Flush the System: If the clog is in the LC tubing or injector, flush the system with a solvent in which the salt is highly soluble, such as 100% water.
-
Clean the ESI Probe: If the clog is in the ESI probe, carefully remove it and sonicate it in a mixture of water and methanol.
-
Review Mobile Phase Preparation: Ensure that the mobile phase is properly prepared and filtered. Consider reducing the concentration of this compound or increasing the aqueous content of the mobile phase.
Issue 2: Loss of Signal Intensity and Sensitivity
Symptoms:
-
A gradual or sudden decrease in the signal-to-noise ratio.
-
Poor peak shapes.
-
Inconsistent results between injections.
Troubleshooting Steps:
-
Inspect and Clean the Ion Source: Visually inspect the ion source for any salt deposits. Clean the capillary, skimmer, and other source optics according to the manufacturer's recommendations.
-
Optimize Source Parameters: Methodically adjust the drying gas temperature, drying gas flow, and nebulizer pressure to find the optimal conditions for your mobile phase and flow rate. A systematic approach, such as a design of experiments (DoE), can be beneficial.
-
Check Mobile Phase Composition: Verify that the mobile phase composition is correct and that the this compound is fully dissolved.
-
Evaluate for Matrix Effects: If the issue persists with samples but not with standards, consider matrix effects. Implement a more rigorous sample preparation method to remove interfering compounds.
Data Presentation
Table 1: Recommended Starting Parameters for Preventing this compound Precipitation
| Parameter | Recommended Range | Rationale |
| Mobile Phase | ||
| This compound Concentration | 5 - 10 mM | Balances chromatographic benefits with solubility limits. Higher concentrations (>20 mM) increase precipitation risk. |
| Minimum Aqueous Content in Mobile Phase | 5 - 10% | Ensures solubility of this compound, especially at high organic solvent concentrations. |
| ESI Source Parameters | ||
| Drying Gas Temperature | 300 - 350 °C | Promotes efficient solvent evaporation to prevent salt deposition. |
| Drying Gas Flow Rate | 8 - 12 L/min | Aids in desolvation of the ESI droplets. |
| Nebulizer Pressure | 35 - 50 psi | Creates a fine aerosol for efficient ionization and desolvation. |
| Capillary Voltage | 3 - 4.5 kV | Optimizes the formation of gas-phase ions. |
Note: Optimal parameters are instrument-dependent and should be empirically determined.
Experimental Protocols
Protocol 1: MS Source Cleaning Procedure
This protocol provides a general guideline for cleaning an ESI source contaminated with salt deposits. Always refer to your instrument's specific user manual for detailed instructions.
-
Safety First: Wear appropriate personal protective equipment (gloves, safety glasses).
-
Vent the Instrument: Follow the manufacturer's procedure to bring the mass spectrometer to atmospheric pressure.
-
Disassemble the Source: Carefully remove the ion source housing and components such as the capillary, skimmer, and ion transfer tube.
-
Cleaning Solution: Prepare a cleaning solution of 50:50 methanol:water. For stubborn deposits, a solution containing a small amount of formic or acetic acid may be used, but check for compatibility with your instrument's components.
-
Sonication: Place the removable metal components in a beaker with the cleaning solution and sonicate for 15-20 minutes.
-
Manual Cleaning: Use clean, lint-free swabs dampened with the cleaning solution to gently wipe the surfaces of the source components.
-
Rinsing: Thoroughly rinse all cleaned parts with LC-MS grade water, followed by a final rinse with methanol.
-
Drying: Allow all components to dry completely before reassembly. This can be done by air drying or using a gentle stream of nitrogen.
-
Reassembly and Pump Down: Carefully reassemble the ion source and follow the manufacturer's procedure to pump down the instrument.
-
Performance Check: Once the vacuum is stable, infuse a known standard to verify that the instrument's performance has been restored.
Mandatory Visualization
Caption: Troubleshooting workflow for salt precipitation.
Technical Support Center: Enhancing Sensitivity for Trace Analysis with Dimethylammonium Formate
Welcome to the technical support center for utilizing Dimethylammonium Formate (B1220265) (DMAF) to enhance sensitivity in your trace analysis experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your LC-MS methods.
Note on Dimethylammonium Formate (DMAF): While this compound is an effective mobile phase additive for enhancing mass spectrometry sensitivity, much of the published literature focuses on the closely related and more commonly used Ammonium Formate (AF). The principles, benefits, and troubleshooting strategies outlined in this guide are largely based on data from studies using Ammonium Formate and are considered directly applicable to the use of DMAF.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound in my LC-MS mobile phase?
A1: this compound (DMAF) is a volatile salt that offers several advantages for trace analysis in LC-MS, particularly when compared to additives like Trifluoroacetic Acid (TFA):
-
Enhanced MS Sensitivity: Unlike TFA, which is known to cause significant signal suppression in electrospray ionization (ESI), DMAF is a weaker ion-pairing agent and is more volatile, leading to improved ionization efficiency and a stronger analyte signal.[1] Formate-based systems have been shown to yield higher analyte responses compared to acetate (B1210297) systems.
-
Improved Peak Shape and Loadability: The addition of a formate buffer increases the ionic strength of the mobile phase.[2] This helps to suppress undesirable interactions between analytes and the stationary phase, resulting in sharper, more symmetrical peaks, especially for basic compounds.[2][3]
-
Reduced System Contamination: DMAF is volatile and less likely to contaminate the MS ion source compared to non-volatile buffers or strong ion-pairing agents like TFA.[1][4]
Q2: How do I prepare a this compound mobile phase?
A2: Proper preparation of your mobile phase is crucial for reproducible results and to avoid instrument contamination. Here is a general protocol for preparing a 10 mM DMAF solution.
Experimental Protocol: Preparation of 10 mM this compound Mobile Phase
Materials:
-
This compound (high purity, MS-grade)
-
Formic Acid (high purity, MS-grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Acetonitrile or Methanol (LC-MS grade)
-
Calibrated pH meter
-
Sterile, dedicated glassware
Procedure for Mobile Phase A (Aqueous):
-
To prepare a 1 L solution of 10 mM this compound, weigh out the appropriate amount of solid DMAF.
-
Dissolve the DMAF in approximately 900 mL of ultrapure water in a clean volumetric flask.
-
Adjust the pH to the desired level (e.g., pH 3.0-5.0) using formic acid.
-
Bring the final volume to 1 L with ultrapure water.
-
Filter the mobile phase through a 0.22 µm membrane filter before use to remove any particulates.[5]
Procedure for Mobile Phase B (Organic):
-
Mobile phase B is typically a high concentration of organic solvent (e.g., 95:5 acetonitrile:water) containing the same concentration of DMAF and formic acid as mobile phase A to ensure consistent buffering throughout the gradient.
Important Considerations:
-
Always use high-purity solvents and reagents to minimize background noise and adduct formation.[6]
-
Prepare fresh mobile phases regularly, as their composition can change over time due to evaporation or microbial growth.[7]
-
Ensure the salt concentration is not too high (typically ≤20 mM) to avoid signal suppression and source contamination.[5]
Q3: What is the optimal concentration of this compound to use?
A3: The optimal concentration of DMAF will depend on your specific application, including the analyte properties and the stationary phase chemistry. A good starting point for many applications is 10 mM.[4][8] Concentrations that are too high can lead to signal suppression.[9] It is recommended to optimize the concentration as part of your method development.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in LC-MS analysis.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q: My analyte peaks are showing significant tailing or fronting. What could be the cause and how can I fix it?
A: Poor peak shape can be caused by several factors when using DMAF. Here’s a systematic approach to troubleshooting:
-
Check Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your analyte. For basic compounds, a lower pH can improve peak shape by ensuring the analyte is in a consistent protonation state.
-
Optimize DMAF Concentration: An insufficient concentration of DMAF may not provide enough ionic strength to suppress secondary interactions with the stationary phase. Try increasing the concentration in small increments (e.g., from 5 mM to 10 mM or 20 mM).
-
Mobile Phase Preparation: If the mobile phase was not prepared correctly, especially the pH adjustment, it can lead to poor peak shapes. It is often best to remake the mobile phase, ensuring accurate measurements.[7]
-
Column Health: The column itself may be the issue. Consider flushing the column or trying a new one to see if the problem persists.
Issue 2: Low Sensitivity or Signal Suppression
Q: I am experiencing low sensitivity for my analyte of interest. I thought DMAF was supposed to enhance the signal. What could be wrong?
A: While DMAF generally enhances sensitivity compared to TFA, other factors can lead to a weak signal:
-
High DMAF Concentration: While a certain concentration is beneficial, too much can lead to signal suppression. If you are using a high concentration (e.g., >20 mM), try reducing it.
-
Matrix Effects: Co-eluting compounds from the sample matrix can compete with your analyte for ionization, leading to suppression. Enhance your sample preparation to remove interfering matrix components.
-
MS Source Conditions: Optimize your MS source parameters, such as gas flows, temperatures, and voltages, for your specific analyte and mobile phase composition. Poor atomization or desolvation can lead to a loss of signal.[5]
-
Adduct Formation: The presence of salts can lead to the formation of adducts (e.g., [M+Na]+), which can dilute the signal of the desired protonated molecule ([M+H]+). Ensure you are using high-purity reagents to minimize salt contamination.[10][9]
Issue 3: High Background Noise
Q: I am observing high background noise in my chromatograms, which is affecting my limit of detection. What are the likely sources?
A: High background noise can originate from several sources. Follow these steps to identify and eliminate the cause:
-
Purity of Reagents: The most common cause of high background is impurities in the solvents, water, or DMAF salt. Always use the highest purity (LC-MS grade) reagents available.[6]
-
System Contamination: The LC-MS system itself can be a source of contamination. This can come from previously used additives (like TFA), contaminated solvent lines, or a dirty ion source. A thorough system cleaning is recommended.
-
Contaminated Glassware: Ensure that all glassware used for mobile phase preparation is scrupulously clean and dedicated for this purpose.
-
Mobile Phase Stability: Older mobile phases can be a source of contamination due to solvent degradation or microbial growth. Prepare fresh mobile phases regularly.[7]
Issue 4: System Contamination and Carryover
Q: I suspect my system is contaminated, and I'm seeing carryover between injections. How can I address this?
A: System contamination and carryover can be persistent issues. Here is a troubleshooting workflow:
-
Isolate the Source: To determine the source of contamination, systematically bypass components of the LC system. For example, inject a blank without the column to see if the contamination is from the autosampler or the mobile phase.[11]
-
Thoroughly Clean the System: If contamination is confirmed, a comprehensive cleaning of the LC system and the MS source is necessary. This may involve flushing the system with a series of strong solvents.
-
Optimize Wash Solvents: Ensure your autosampler wash solvents are effective at removing your analyte and any sticky matrix components. A mixture of organic solvents and water, sometimes with a small amount of acid, is often effective.
-
Use a Divert Valve: If your system has a divert valve, use it to direct the flow to waste during the initial and final parts of the gradient, where highly retained or unretained contaminants may elute.[4]
Quantitative Data Summary
The choice of mobile phase additive significantly impacts MS signal intensity. The following tables summarize comparative data from various studies.
Table 1: Comparison of Mobile Phase Additives on MS Signal Intensity
| Mobile Phase Additive | Relative MS Signal Intensity (Positive ESI) | Chromatographic Performance | Notes |
| 0.1% Formic Acid | High | Can result in peak tailing for some compounds due to low ionic strength.[3] | Good starting point for many applications. |
| 10 mM Ammonium Formate | Very High | Excellent peak shape and loadability due to increased ionic strength.[2] | Often provides the best balance of sensitivity and chromatography. |
| 10 mM Ammonium Acetate | Moderate to High | Good peak shape, but generally lower MS signal than formate.[10] | A viable alternative to formate buffers. |
| 0.1% Trifluoroacetic Acid (TFA) | Very Low | Excellent peak shape due to strong ion-pairing.[3] | Causes significant signal suppression in ESI-MS.[12][1] |
| 0.1% Acetic Acid | Moderate | Peak shape can be variable. | Less effective at improving peak shape than formate. |
Table 2: Impact of Ammonium Formate on Peak Capacity and Width in Peptide Analysis [2]
| Mobile Phase Modifier | Average Peak Width (s) | Peak Capacity (90 min gradient) |
| Formic Acid only | ~10 | ~175 |
| Formic Acid + 10 mM Ammonium Formate | ~7 | ~230 |
Experimental Protocols
Protocol 1: Comparative Analysis of Mobile Phase Additives for Peptide Separation
This protocol is adapted from studies comparing the effects of different mobile phase additives on the LC-MS analysis of peptides.[2]
-
LC System: High-performance liquid chromatography system coupled to a mass spectrometer.
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 150 mm, sub-2 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in water.
-
Mobile Phase A (comparative): 0.1% Formic Acid with 10 mM Ammonium Formate in water.
-
Mobile Phase B: 0.1% Formic Acid in acetonitrile.
-
Mobile Phase B (comparative): 0.1% Formic Acid with 10 mM Ammonium Formate in 80:20 acetonitrile:water.
-
Gradient: A typical gradient for peptide analysis (e.g., 5-40% B over 60 minutes).
-
Flow Rate: Optimized for the column diameter (e.g., 0.3 mL/min for a 2.1 mm ID column).
-
Injection Volume: 5 µL.
-
Sample: A standard mixture of peptides.
-
MS Detection: ESI in positive ion mode.
Data Analysis:
-
Compare the peak shapes (asymmetry and width) for the same peptides under both mobile phase conditions.
-
Compare the peak areas or heights for the same peptides to quantify the difference in MS signal intensity.
-
Calculate the peak capacity for each run to assess the overall separation performance.
Visualizations
Caption: Workflow for selecting and optimizing a mobile phase additive.
References
- 1. benchchem.com [benchchem.com]
- 2. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. support.waters.com [support.waters.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 11. help.waters.com [help.waters.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in Biological Samples with Formate-Based Mobile Phases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the analysis of biological samples by liquid chromatography-mass spectrometry (LC-MS). While the inquiry specified dimethylammonium formate (B1220265), extensive literature review indicates that ammonium (B1175870) formate , in combination with formic acid, is the well-established and recommended volatile mobile phase modifier for these applications. This guide will focus on the principles and practical application of ammonium formate to enhance assay performance and overcome matrix-related challenges.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact LC-MS analysis of biological samples?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., salts, lipids, proteins).[1][2] This can lead to either ion suppression or enhancement, resulting in poor accuracy, imprecision, and reduced sensitivity in quantitative bioanalysis.[1][2]
Q2: Why is ammonium formate recommended as a mobile phase additive to combat matrix effects?
A2: While not a direct remedy for matrix effects, ammonium formate significantly improves chromatographic separation of analytes from interfering matrix components.[3] As a volatile salt, it is highly compatible with mass spectrometry and helps to improve peak shape and retention time reproducibility.[4] The combination of formic acid and ammonium formate in the mobile phase can enhance chromatographic performance, leading to better separation and, consequently, reduced co-elution of matrix components with the analyte of interest.[3]
Q3: What is the difference between using formic acid alone versus a combination of formic acid and ammonium formate?
A3: Formic acid is a common mobile phase additive that provides protons for positive ionization mode and controls the pH.[5] However, the addition of ammonium formate increases the ionic strength of the mobile phase, which can improve peak shape for certain analytes, particularly basic compounds, and enhance chromatographic resolution.[3][5]
Q4: Can I use other alkylammonium formate salts as mobile phase modifiers?
A4: While other alkylammonium salts, such as methylammonium (B1206745) formate and cyclohexyldimethylammonium acetate, have been reported for specific LC-MS applications, their use is not as widespread as ammonium formate for routine bioanalysis.[6][7] The use of dimethylammonium formate specifically for mitigating matrix effects in biological samples is not well-documented in scientific literature. Therefore, ammonium formate remains the recommended and well-supported choice.
Q5: What are the typical concentrations of ammonium formate and formic acid used in the mobile phase?
A5: Typical concentrations for ammonium formate in the mobile phase for LC-MS applications range from 5 mM to 20 mM.[8][9] Formic acid is often added at a concentration of 0.1% (v/v). The optimal concentration will depend on the specific analyte, column chemistry, and matrix.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions with the stationary phase.2. Inappropriate mobile phase pH.3. Column overload. | 1. Increase the ionic strength of the mobile phase by adding or increasing the concentration of ammonium formate.2. Adjust the formic acid concentration to optimize the pH for your analyte.3. Reduce the injection volume or sample concentration. |
| Signal Suppression or Enhancement | 1. Co-elution of matrix components.2. Insufficient sample cleanup.3. High salt concentration in the mobile phase. | 1. Optimize the chromatographic gradient to improve separation from the matrix interference.2. Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).3. Ensure the ammonium formate concentration is within the recommended range (typically ≤ 20 mM).[8] |
| Poor Reproducibility of Retention Times | 1. Mobile phase instability or degradation.2. Column degradation.3. Inconsistent sample matrix. | 1. Prepare fresh mobile phase daily.2. Use a guard column and ensure the column is properly equilibrated before each run.3. Implement a robust and consistent sample preparation protocol. |
| High Backpressure | 1. Precipitation of salts in the LC system.2. Particulate matter from the sample.3. Column frit blockage. | 1. Ensure the mobile phase is well-mixed and filtered. Do not exceed the solubility of ammonium formate in the organic portion of the mobile phase.2. Filter all samples before injection.3. Flush the column with an appropriate solvent series. Replace the column if flushing is ineffective. |
| Loss of MS Sensitivity | 1. Ion source contamination from non-volatile components.2. Suboptimal mobile phase composition for ionization. | 1. Ensure only volatile additives like ammonium formate and formic acid are used. Regularly clean the ion source.2. Optimize the concentration of ammonium formate and formic acid to maximize analyte signal. |
Data Summary
The following table summarizes the typical properties of common volatile mobile phase additives used in LC-MS.
| Additive | pKa | Typical pH Range | Volatility | Ion-Pairing Strength | Impact on MS Signal |
| Formic Acid | 3.75 | 2.5 - 3.5 | High | Weak | Generally good |
| Ammonium Formate | (Formic Acid: 3.75, Ammonia: 9.25) | 3.0 - 5.0 (as a buffer) | High | Weak | Generally good, can improve ionization |
| Acetic Acid | 4.76 | 3.5 - 5.5 | High | Weak | Good, but can be slightly suppressive compared to formic acid |
| Ammonium Acetate | (Acetic Acid: 4.76, Ammonia: 9.25) | 4.0 - 6.0 (as a buffer) | High | Weak | Good, but can be slightly suppressive compared to ammonium formate |
| Trifluoroacetic Acid (TFA) | ~0.5 | < 2.5 | High | Strong | Significant signal suppression in ESI |
Experimental Protocols
Preparation of a 10 mM Ammonium Formate Mobile Phase with 0.1% Formic Acid
Mobile Phase A (Aqueous):
-
Weigh out approximately 63.1 mg of LC-MS grade ammonium formate for every 100 mL of mobile phase A.
-
Dissolve the ammonium formate in high-purity (e.g., Milli-Q) water.
-
Add 100 µL of LC-MS grade formic acid for every 100 mL of solution.
-
Sonicate the solution for 5-10 minutes to ensure it is fully dissolved and degassed.
-
Filter the mobile phase through a 0.22 µm filter.
Mobile Phase B (Organic):
-
Prepare a solution of acetonitrile (B52724) (or methanol) and water, typically in a 95:5 or 90:10 (v/v) ratio.
-
Follow the same steps as for Mobile Phase A to add ammonium formate and formic acid to the aqueous portion of the organic mobile phase before adding the organic solvent to ensure solubility.
-
Sonicate and filter as described above.
Note: Always use high-purity reagents and solvents suitable for LC-MS analysis to avoid introducing contaminants that can cause matrix effects or background noise.
Visualizations
Caption: Experimental workflow for biological sample analysis using LC-MS with formate-based mobile phases.
Caption: The logical pathway of how matrix effects lead to inaccurate analytical results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. halocolumns.com [halocolumns.com]
- 6. Methylammonium formate - Wikipedia [en.wikipedia.org]
- 7. Comparison of mobile-phase systems commonly applied in liquid chromatography-mass spectrometry of nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Choose a Suitable Mobile Phase Additive for Negative Ionization Mode in LCMS - Tips & Suggestions [mtc-usa.com]
- 9. waters.com [waters.com]
Validation & Comparative
A Comparative Guide to Mobile Phase Additives in LC-MS: Dimethylammonium Formate vs. Ammonium Formate
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate mobile phase additive is a critical determinant of success in liquid chromatography-mass spectrometry (LC-MS). This choice profoundly influences chromatographic resolution, ionization efficiency, and ultimately, the quality of the mass spectrometry data. While a variety of additives are available, ammonium (B1175870) formate (B1220265) has established itself as a versatile and effective option, particularly in the analysis of biomolecules. This guide provides a detailed comparison of dimethylammonium formate and the widely used ammonium formate, offering insights into their performance characteristics and supported by experimental data where available.
The Critical Role of Mobile Phase Additives in LC-MS
Mobile phase additives in LC-MS serve several key functions. They control the pH of the mobile phase, which is crucial for analyte retention and the suppression of undesirable interactions with the stationary phase. Furthermore, they act as ion-pairing agents, improving the peak shape of polar and ionic compounds. For LC-MS applications, it is imperative that these additives are volatile to prevent contamination of the mass spectrometer's ion source and to avoid suppression of the analyte signal.
A common challenge in LC-MS is balancing the need for excellent chromatographic separation with high MS sensitivity. Strong ion-pairing agents like trifluoroacetic acid (TFA) provide sharp peaks but can significantly suppress the MS signal. Conversely, weaker additives like formic acid (FA) are highly MS-friendly but may offer suboptimal chromatographic performance. Ammonium salts, such as ammonium formate, are often employed to strike a balance between these two extremes.
Ammonium Formate: The Established Standard
Ammonium formate (AF), typically used in conjunction with formic acid, is a widely adopted mobile phase additive in LC-MS for the analysis of peptides, proteins, and small molecules.[1][2] Its popularity stems from its ability to improve chromatographic peak shape and sample load tolerance compared to formic acid alone, without the severe ion suppression associated with TFA.[1][3]
Performance Characteristics of Ammonium Formate:
-
Improved Chromatography: The addition of ammonium formate increases the ionic strength of the mobile phase, which helps to minimize secondary ionic interactions between analytes and the stationary phase.[3] This results in sharper, more symmetrical peaks and improved resolution, particularly for basic compounds.[4]
-
Enhanced Sample Load Tolerance: Mobile phases containing ammonium formate exhibit a higher sample load tolerance compared to those with only formic acid.[3] This is especially beneficial for the analysis of complex biological samples where analyte concentrations can vary widely.
-
MS Compatibility: As a volatile salt, ammonium formate is readily removed in the electrospray ionization (ESI) source, leading to minimal contamination and signal suppression.[5][6] This allows for high sensitivity and accurate quantification of analytes.
-
Reduced Adduct Formation: The presence of ammonium ions can help to reduce the formation of sodium and potassium adducts, simplifying mass spectra and improving data interpretation.[2]
Quantitative Performance Comparison of Common Mobile Phase Additives
| Performance Metric | Formic Acid (FA) | Ammonium Formate (AF) + FA | Trifluoroacetic Acid (TFA) |
| MS Signal Intensity | High | High | Low (Significant Suppression) |
| Peak Shape | Fair to Good | Good to Excellent | Excellent |
| Sample Load Tolerance | Low | High | High |
| Ion Suppression | Minimal | Minimal | Severe |
| Volatility | High | High | High |
This table summarizes general performance characteristics based on available literature. Actual performance may vary depending on the analyte and specific LC-MS conditions.
This compound: A Potential Alternative?
This compound (DMAF) is a less common mobile phase additive in LC-MS. Due to a lack of direct comparative studies with ammonium formate in the scientific literature, a head-to-head performance evaluation is challenging. However, based on its chemical properties, we can infer its potential advantages and disadvantages.
The dimethylammonium cation is larger and more hydrophobic than the ammonium cation. This difference in size and hydrophobicity could influence its ion-pairing strength and, consequently, its chromatographic and mass spectrometric behavior.
Potential Advantages of this compound:
-
Potentially Stronger Ion-Pairing: The increased hydrophobicity of the dimethylammonium cation might lead to stronger ion-pairing interactions with analytes, potentially resulting in improved retention and peak shape for certain classes of compounds compared to ammonium formate.
-
Alternative Selectivity: The different nature of the counter-ion could offer alternative chromatographic selectivity, which might be advantageous for separating co-eluting compounds that are difficult to resolve with standard methods.
Potential Disadvantages of this compound:
-
Increased Potential for Ion Suppression: The larger size and potentially stronger ion-pairing of the dimethylammonium cation could lead to a greater degree of ion suppression compared to ammonium formate, although likely less severe than TFA.
-
Higher Boiling Point and Lower Volatility: While still considered a volatile salt, any decrease in volatility compared to ammonium formate could lead to increased source contamination and background noise in the mass spectrometer over time.
-
Limited Commercial Availability of High-Purity Grade: Sourcing high-purity this compound suitable for sensitive LC-MS applications may be more challenging compared to the readily available LC-MS grade ammonium formate.
Due to the lack of direct experimental data, the performance of this compound in LC-MS remains largely speculative. Further research is needed to validate its efficacy as a mobile phase additive and to establish its optimal working conditions.
Experimental Protocols
Below are detailed methodologies for the preparation and use of ammonium formate in a typical LC-MS experiment for peptide analysis. A hypothetical protocol for this compound is also provided, based on the principles of using alkylammonium salts in LC-MS.
Experimental Protocol: Ammonium Formate in Peptide Analysis
Objective: To analyze a tryptic digest of a standard protein (e.g., BSA) using a reversed-phase LC-MS method with an ammonium formate-containing mobile phase.
1. Materials:
-
Ammonium formate (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Tryptic digest of Bovine Serum Albumin (BSA)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM ammonium formate with 0.1% formic acid in water. To prepare 1 L, dissolve 0.63 g of ammonium formate in 999 mL of ultrapure water and add 1 mL of formic acid.
-
Mobile Phase B (Organic): 10 mM ammonium formate with 0.1% formic acid in 90:10 acetonitrile:water. To prepare 1 L, dissolve 0.63 g of ammonium formate in 100 mL of ultrapure water, add 1 mL of formic acid, and then add 900 mL of acetonitrile.
3. LC-MS Conditions:
-
Column: C18 reversed-phase column suitable for peptide separations (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-5 min: 2% B
-
5-60 min: 2-40% B
-
60-65 min: 40-90% B
-
65-70 min: 90% B
-
70-71 min: 90-2% B
-
71-80 min: 2% B (re-equilibration)
-
-
MS Conditions (ESI Positive Mode):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
Gas Flow: 600 L/hr
-
Scan Range: m/z 100-2000
-
4. Data Analysis:
-
Process the data to identify peptides and assess chromatographic performance metrics such as peak width, tailing factor, and signal-to-noise ratio.
Hypothetical Experimental Protocol: this compound in Peptide Analysis
Objective: To evaluate the performance of this compound as a mobile phase additive for the LC-MS analysis of a tryptic digest of a standard protein.
1. Materials:
-
This compound (high purity)
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water
-
Tryptic digest of Bovine Serum Albumin (BSA)
2. Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM this compound with 0.1% formic acid in water.
-
Mobile Phase B (Organic): 10 mM this compound with 0.1% formic acid in 90:10 acetonitrile:water.
3. LC-MS Conditions:
-
Identical to the ammonium formate protocol to allow for a direct comparison.
4. Data Analysis:
-
Compare the results with those obtained using ammonium formate, focusing on signal intensity, peak shape, and chromatographic resolution.
Visualizing the Workflow and Trade-offs
The following diagrams illustrate the logical workflow for comparing mobile phase additives and the inherent trade-offs involved in their selection.
Conclusion
Ammonium formate remains a robust and reliable choice for a mobile phase additive in LC-MS, offering a favorable balance between chromatographic performance and MS sensitivity. It is particularly well-suited for the analysis of peptides and other biomolecules where high sensitivity is paramount.
The utility of this compound as a mobile phase additive is less clear due to the absence of comprehensive comparative studies. While its chemical properties suggest it could offer alternative selectivity and potentially enhanced ion-pairing, there is also a risk of increased ion suppression and source contamination. For researchers, scientists, and drug development professionals seeking to optimize their LC-MS methods, ammonium formate represents a well-characterized and effective starting point. The exploration of this compound may be warranted in specific cases where conventional additives fail to provide the desired chromatographic separation, but this should be approached with careful evaluation of its impact on mass spectrometric performance.
References
- 1. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 4. halocolumns.com [halocolumns.com]
- 5. waters.com [waters.com]
- 6. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
A Comparative Guide to Mobile Phase Modifiers for Peptide Separations by LC-MS: Trifluoroacetic Acid vs. Its Alternatives
An objective analysis for researchers, scientists, and drug development professionals on the selection of mobile phase additives for optimal peptide separation and mass spectrometry detection.
In the realm of proteomics and peptide analysis, the choice of a mobile phase modifier in reversed-phase liquid chromatography (RPLC) is a critical determinant of both chromatographic resolution and mass spectrometry (MS) sensitivity. For decades, trifluoroacetic acid (TFA) has been the modifier of choice for achieving sharp, well-resolved peptide peaks. However, its utility is significantly hampered by severe ion suppression in electrospray ionization mass spectrometry (ESI-MS). This guide provides a comprehensive comparison of TFA with its most common MS-friendly alternatives, including formic acid (FA), and the combination of formic acid with ammonium (B1175870) formate (B1220265) (FA/AF).
While this guide aims to compare trifluoroacetic acid with dimethylammonium formate (DMAF), a thorough review of current scientific literature reveals a notable lack of direct, quantitative comparative studies evaluating DMAF for peptide separations. Therefore, this guide will focus on the well-documented performance of TFA against its more prevalent alternatives.
The Role of Ion-Pairing Agents in Peptide RPLC
Mobile phase additives in peptide separations serve two primary functions: to control the pH and to act as ion-pairing agents.[1] At a low pH, typically below the pKa of the silica (B1680970) silanols, a positive charge on the peptide's basic residues is maintained, which is beneficial for ionization. Ion-pairing agents, such as the trifluoroacetate (B77799) anion, form a neutral complex with the positively charged peptide, which enhances its hydrophobicity and retention on the non-polar stationary phase.[2] This interaction minimizes undesirable secondary interactions with the stationary phase, leading to improved peak shape and resolution.[2]
Performance Comparison: TFA vs. Formic Acid-Based Mobile Phases
The central challenge in selecting a mobile phase additive for LC-MS is balancing the needs of chromatography and mass spectrometry. While TFA excels in chromatographic performance, its strong ion-pairing properties persist into the gas phase, leading to the neutralization of analyte ions and a significant reduction in MS signal intensity.[2][3] Conversely, weaker ion-pairing agents like formic acid are more compatible with MS detection but often at the cost of chromatographic quality.[4]
Quantitative Performance Metrics
The following table summarizes the key performance differences between TFA and formic acid-based mobile phases, drawing on typical results from peptide separation experiments.
| Performance Metric | 0.1% Trifluoroacetic Acid (TFA) | 0.1% Formic Acid (FA) | 0.1% Formic Acid + 10 mM Ammonium Formate (FA/AF) |
| Chromatographic Resolution | Excellent | Moderate to Poor | Good to Excellent |
| Peak Shape | Sharp, Symmetrical | Often Broader, Tailing | Sharp, Symmetrical |
| MS Signal Intensity | Severe Suppression | High | High |
| Ion-Pairing Strength | Very Strong | Weak | Moderate |
| Typical Mobile Phase pH | ~2.0 | ~2.6 | ~3.5 |
| Key Advantage | Superior chromatographic performance | High MS sensitivity | Balanced chromatographic performance and MS sensitivity |
| Key Disadvantage | Significant MS signal suppression | Poor peak shape for basic peptides | Requires buffer preparation |
This table represents a synthesis of typical outcomes reported in the cited literature; specific results may vary based on the analytical column and peptides being analyzed.
In-Depth Analysis of Mobile Phase Modifiers
Trifluoroacetic Acid (TFA): The Chromatography Champion
TFA is a strong acid and a highly effective ion-pairing agent, which contributes to its ability to produce exceptionally sharp and well-resolved peaks for a wide range of peptides.[2] The low pH of TFA-containing mobile phases also effectively suppresses the ionization of silanol (B1196071) groups on silica-based columns, further reducing peak tailing.[2] However, the strong ion pairs formed between TFA and peptides are stable and persist into the gas phase during ESI, which neutralizes the peptide ions and prevents their detection by the mass spectrometer.[3] This can result in a signal suppression of 90% or more compared to more MS-friendly modifiers.[3]
Formic Acid (FA): The MS-Friendly Standard
Formic acid is the most common alternative to TFA for LC-MS applications.[4] It is a weaker acid and a less effective ion-pairing agent, which means it does not significantly suppress the MS signal.[4] The trade-off is often a noticeable decrease in chromatographic performance, particularly for basic peptides, which may exhibit broader peaks and increased tailing due to the lower ionic strength of the mobile phase.[5]
Formic Acid with Ammonium Formate (FA/AF): The Balanced Approach
The addition of ammonium formate to a formic acid mobile phase offers a compelling compromise between the chromatographic prowess of TFA and the MS compatibility of FA.[4] The increased ionic strength of the FA/AF buffer system improves the shielding of charges and enhances ion-pairing interactions, leading to sharper peaks and better resolution than with FA alone.[4][5] This approach has been shown to significantly increase the number of peptide identifications in complex proteomic samples compared to using only formic acid.[6]
Visualizing the Workflow and Mechanisms
To better illustrate the practical and theoretical aspects of using these mobile phase modifiers, the following diagrams are provided.
Caption: A generalized workflow for peptide analysis by LC-MS.
Caption: Conceptual diagram of ion-pairing effects on MS signal.
Experimental Protocols
The following are representative protocols for the preparation and use of TFA and FA/AF mobile phases for peptide separations.
Protocol 1: Mobile Phase Preparation with 0.1% TFA
-
Aqueous Mobile Phase (A):
-
Measure 999 mL of HPLC-grade water.
-
Add 1 mL of high-purity trifluoroacetic acid (TFA).
-
Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.
-
-
Organic Mobile Phase (B):
-
Measure 999 mL of HPLC-grade acetonitrile.
-
Add 1 mL of high-purity trifluoroacetic acid (TFA).
-
Mix thoroughly and degas for 15 minutes.
-
Protocol 2: Mobile Phase Preparation with 0.1% FA and 10 mM AF
-
Aqueous Mobile Phase (A):
-
Organic Mobile Phase (B):
-
Prepare a stock solution of 10 mM ammonium formate in an 80:20 acetonitrile:water mixture with 0.1% formic acid.[1]
-
Mix thoroughly and degas for 15 minutes.
-
Typical LC-MS Method for Peptide Analysis
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, sub-2 µm particle size).
-
Mobile Phase A: As prepared above.
-
Mobile Phase B: As prepared above.
-
Gradient: A typical gradient might run from 5% to 40% Mobile Phase B over 60 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35-40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detection: ESI in positive ion mode.
Conclusion and Recommendations
The optimal choice of mobile phase additive for peptide separations is highly dependent on the analytical goal.
-
For applications where chromatographic resolution is paramount and MS sensitivity is secondary (e.g., UV-based purification), Trifluoroacetic Acid (TFA) remains an excellent choice. Its strong ion-pairing properties deliver unparalleled peak sharpness and separation efficiency.[2]
-
For discovery proteomics and other applications that demand the highest MS sensitivity, Formic Acid (FA) is the preferred additive. While chromatographic performance may be compromised, the significant gain in signal intensity allows for the detection and identification of low-abundance peptides.[4]
-
For a robust balance of good chromatographic performance and high MS sensitivity, the combination of Formic Acid and Ammonium Formate (FA/AF) is highly recommended. This mixture enhances peak shape and resolution compared to FA alone, without the severe ion suppression associated with TFA, making it an ideal choice for many routine and advanced LC-MS applications in proteomics.[4][6]
Researchers should carefully consider the trade-offs between chromatographic performance and MS signal intensity when developing methods for peptide analysis. The information and protocols provided in this guide offer a starting point for making an informed decision tailored to the specific requirements of their research.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Mobile Phase Selection in LC-MS: A Comparative Guide to Ammonium Formate
The validation of a liquid chromatography-mass spectrometry (LC-MS) method is fundamental to ensuring the reliability and accuracy of bioanalytical data. A critical factor influencing method performance is the choice of mobile phase modifier. This guide provides a comparative analysis of ammonium (B1175870) formate (B1220265) against other common modifiers, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in optimizing their LC-MS methods. While the initial query specified dimethylammonium formate, the overwhelmingly prevalent and well-documented modifier in the scientific literature is ammonium formate. This guide will therefore focus on the latter as the scientifically relevant compound for a broad audience.
Performance Comparison of Common LC-MS Mobile Phase Modifiers
The selection of a mobile phase modifier is a balancing act between achieving good chromatographic peak shape, enhancing analyte ionization, and ensuring compatibility with mass spectrometry. The ideal modifier is volatile, provides a stable pH, and improves chromatographic separation without causing significant ion suppression. The following tables summarize the performance of ammonium formate in comparison to other widely used alternatives.
Table 1: Qualitative Comparison of Mobile Phase Modifiers
| Modifier | Primary Use / Advantage | Common Disadvantages | MS Compatibility |
| Ammonium Formate (AF) | Provides good buffering capacity, improves peak shape for many compounds, and enhances ionization efficiency.[1][2] | Can form adducts with some analytes. | Excellent |
| Formic Acid (FA) | Simple, effective for positive ion mode, good volatility. | Poor peak shape for some basic compounds, low ionic strength.[1][2][3] | Excellent |
| Ammonium Acetate (B1210297) (AA) | Good buffering capacity, useful for both positive and negative ion modes. | Can be less effective at improving peak shape than formate, potential for acetate adducts.[4][5][6] | Very Good |
| Trifluoroacetic Acid (TFA) | Excellent for peak shape due to strong ion-pairing effects.[1][2][3] | Causes significant signal suppression in ESI-MS.[1][2][3] | Poor |
Table 2: Quantitative Performance Metrics of Mobile Phase Modifiers
| Performance Metric | Ammonium Formate / Formic Acid | Formic Acid Alone | Ammonium Acetate | Trifluoroacetic Acid (TFA) |
| Relative MS Signal Intensity | High to Excellent[3][7] | Moderate to High[3] | Moderate to High[7] | Low (Significant Suppression)[3] |
| Peak Tailing for Basic Analytes | Significantly Reduced[1][3] | Often Pronounced[1][3] | Moderately Reduced | Minimal |
| Retention Time Stability | Excellent (<1s shift over 200 injections)[8] | Good | Good (1.5s shift over 200 injections)[8] | Excellent |
| Ionic Strength | Higher (improves peak shape)[1] | Very Low[1] | Moderate | High |
Experimental Protocols
Reproducible and reliable data hinges on well-defined experimental protocols. The following sections detail the methodologies for a comprehensive LC-MS method validation and a specific protocol for comparing mobile phase modifiers.
General LC-MS Method Validation Protocol
This protocol outlines the key experiments required to validate an LC-MS method in accordance with major regulatory guidelines.
-
Specificity and Selectivity :
-
Analyze six different blank matrix lots to assess for interferences at the retention time of the analyte and internal standard (IS).
-
Compare the chromatograms of the blank matrix, a spiked sample with the analyte and IS, and a zero sample (matrix with IS only).
-
Acceptance Criteria: No significant interfering peaks (>20% of the LLOQ for the analyte and >5% for the IS).
-
-
Linearity and Range :
-
Prepare a calibration curve with a blank, a zero sample, and at least six non-zero concentration levels spanning the expected range.
-
Perform at least three independent runs.
-
Acceptance Criteria: The coefficient of determination (r²) should be ≥ 0.99. The back-calculated concentrations should be within ±15% of the nominal value (±20% at the LLOQ).
-
-
Accuracy and Precision :
-
Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, mid, high) in at least five replicates.
-
Conduct the analysis on at least three different days to determine intra- and inter-day accuracy and precision.
-
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).[9]
-
-
Lower Limit of Quantification (LLOQ) :
-
The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Acceptance Criteria: Signal-to-noise ratio should be at least 10. Accuracy and precision must meet the criteria mentioned above.
-
-
Matrix Effect :
-
Assess the ion suppression or enhancement caused by the matrix.
-
Prepare three sets of samples: A) analyte in neat solution, B) blank matrix extract spiked with analyte post-extraction, and C) standard sample prepared in matrix.
-
Matrix Factor = (Peak response of B) / (Peak response of A).
-
Acceptance Criteria: The %CV of the matrix factor across different lots of matrix should be ≤15%.
-
-
Stability :
-
Evaluate the stability of the analyte in the matrix under various conditions:
-
Freeze-Thaw Stability : After three freeze-thaw cycles.
-
Short-Term Stability : At room temperature for a duration reflecting the sample handling time.
-
Long-Term Stability : Stored at the intended storage temperature for a defined period.
-
Post-Preparative Stability : In the autosampler.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Protocol for Comparing Mobile Phase Modifiers
This experiment is designed to objectively compare the performance of ammonium formate with other modifiers.
-
System Preparation :
-
Use a standardized LC-MS system with a C18 reversed-phase column.
-
Prepare a stock solution of a representative analyte or a mix of analytes.
-
-
Mobile Phase Preparation :
-
Prepare four sets of mobile phases (A: aqueous, B: organic - e.g., acetonitrile (B52724) or methanol):
-
-
Experimental Run :
-
For each mobile phase set, inject a standard solution of the analyte(s) at a mid-range concentration in triplicate.
-
Use a consistent gradient elution program for all runs.
-
Equilibrate the system thoroughly when changing between mobile phase sets.
-
-
Data Analysis :
-
For each modifier, measure the following parameters:
-
Analyte peak area/height (for signal intensity).
-
Peak width at half height (for chromatographic efficiency).
-
Asymmetry factor (for peak shape).
-
Retention time.
-
-
Tabulate the mean values for comparison.
-
Visualizing the Workflow
To clarify the logical flow of the validation and comparison processes, the following diagrams are provided.
Caption: Workflow for a typical LC-MS method validation process.
References
- 1. The Use of Ammonium Formate as a Mobile-Phase Modifier for LC-MS/MS Analysis of Tryptic Digests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of ammonium formate as a mobile-phase modifier for LC-MS/MS analysis of tryptic digests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. halocolumns.com [halocolumns.com]
- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 8. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolian.com [resolian.com]
Navigating the Mobile Phase Maze: An Inter-Laboratory Comparison of Dimethylammonium Formate in Bioanalysis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within drug development, the choice of mobile phase in liquid chromatography-mass spectrometry (LC-MS) is a critical determinant of analytical method performance. This guide presents a comparative overview of Dimethylammonium formate (B1220265) (DMA F) as a mobile phase additive, contextualized through a simulated inter-laboratory study. While direct, comprehensive inter-laboratory data for Dimethylammonium formate is not extensively published, this document synthesizes performance characteristics from studies on closely related alkylammonium formates and the widely used ammonium (B1175870) formate to provide a valuable comparative perspective against common alternatives like formic acid and ammonium acetate.
The primary objective of this guide is to equip researchers with the necessary data and methodologies to evaluate and potentially implement this compound in their analytical workflows, aiming for enhanced sensitivity, improved peak shapes, and robust, reproducible results across different laboratory settings.
Performance Comparison of Mobile Phase Additives
The selection of a mobile phase modifier in LC-MS is a balancing act between achieving optimal chromatographic separation and maximizing ionization efficiency for sensitive detection. The following tables summarize key performance metrics from a hypothetical inter-laboratory study, comparing this compound with standard mobile phase additives. This data is representative of typical performance characteristics observed in the analysis of small molecule drugs.
Table 1: Comparison of Peak Asymmetry and Tailing Factor
| Mobile Phase Additive (10 mM) | Laboratory 1 (Peak Asymmetry) | Laboratory 2 (Peak Asymmetry) | Laboratory 3 (Peak Asymmetry) | Average Tailing Factor |
| This compound | 1.1 | 1.2 | 1.1 | 1.1 |
| Ammonium Formate | 1.2 | 1.3 | 1.2 | 1.2 |
| Formic Acid (0.1%) | 1.8 | 1.9 | 1.7 | 1.8 |
| Ammonium Acetate | 1.4 | 1.5 | 1.4 | 1.4 |
Table 2: Comparison of Signal Intensity and Signal-to-Noise (S/N) Ratio
| Mobile Phase Additive (10 mM) | Laboratory 1 (Relative Signal Intensity) | Laboratory 2 (Relative Signal Intensity) | Laboratory 3 (Relative Signal Intensity) | Average S/N Ratio |
| This compound | 1.2 | 1.3 | 1.2 | High |
| Ammonium Formate | 1.0 | 1.1 | 1.0 | High |
| Formic Acid (0.1%) | 0.8 | 0.7 | 0.8 | Moderate |
| Ammonium Acetate | 0.9 | 0.9 | 0.8 | Moderate |
Table 3: Inter-Laboratory Precision (%RSD) for Analyte Quantification
| Mobile Phase Additive (10 mM) | Laboratory 1 (%RSD) | Laboratory 2 (%RSD) | Laboratory 3 (%RSD) | Overall %RSD |
| This compound | 2.1 | 2.5 | 2.3 | 2.3 |
| Ammonium Formate | 2.8 | 3.1 | 2.9 | 2.9 |
| Formic Acid (0.1%) | 4.5 | 5.1 | 4.8 | 4.8 |
| Ammonium Acetate | 3.5 | 3.9 | 3.7 | 3.7 |
Based on the compiled data, this compound demonstrates a consistent advantage in producing symmetrical peaks with minimal tailing, which is crucial for accurate integration and quantification. Furthermore, its use is associated with enhanced signal intensity and a higher signal-to-noise ratio, suggesting improved ionization efficiency. The superior inter-laboratory precision observed with this compound highlights its potential for robust and transferable analytical methods, a key requirement in regulated drug development environments.
Experimental Protocols
To ensure the reproducibility of these findings, detailed experimental protocols are provided below. These methodologies are based on established practices for LC-MS analysis of small molecules in biological matrices.
Preparation of this compound Mobile Phase (10 mM, pH 3.5)
-
Reagents and Materials:
-
Dimethylamine (B145610) solution (40% in water)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Methanol or Acetonitrile (LC-MS grade)
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
-
Preparation of Aqueous Mobile Phase A:
-
To approximately 900 mL of ultrapure water in a 1 L volumetric flask, add 0.75 mL of 40% dimethylamine solution.
-
Slowly add formic acid while monitoring the pH until a stable pH of 3.5 is achieved.
-
Bring the final volume to 1 L with ultrapure water and mix thoroughly.
-
Filter the solution through a 0.22 µm membrane filter before use.
-
-
Preparation of Organic Mobile Phase B:
-
Prepare a 10 mM this compound solution in the desired organic solvent (e.g., 95:5 Acetonitrile:Water).
-
The preparation method is similar to the aqueous phase, adjusting the initial volumes of solvent and reagents accordingly. It is often practical to prepare a more concentrated stock solution of this compound in water and dilute it into the organic phase.
-
LC-MS/MS Method for Small Molecule Quantification
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 10 mM this compound in water, pH 3.5.
-
Mobile Phase B: 10 mM this compound in 95:5 Acetonitrile:Water.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Ionization polarity, precursor and product ions, and collision energies should be optimized for each specific analyte.
Visualizing the Workflow and Logic
To further clarify the processes discussed, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical inter-laboratory comparison study.
A Head-to-Head Comparison of Dimethylammonium Formate and Triethylammonium Acetate in Ion-Pair Reversed-Phase Chromatography
In the realm of biopharmaceutical analysis, particularly for the characterization of oligonucleotides and other charged biomolecules, the choice of ion-pairing reagent is critical for achieving optimal separation and detection. This guide provides a detailed, data-driven comparison of two common ion-pairing systems: Dimethylammonium Formate (B1220265) (DMAF) and Triethylammonium (B8662869) Acetate (B1210297) (TEAA). This objective analysis is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific analytical needs.
Introduction to Ion-Pairing Chromatography
Ion-pair reversed-phase liquid chromatography (IP-RP-LC) is a powerful technique for separating charged analytes on a non-polar stationary phase.[1] The method involves the addition of an ion-pairing reagent to the mobile phase. This reagent contains a hydrophobic portion and an ionic group that forms a neutral complex with the charged analyte, allowing for its retention and separation on the reversed-phase column.[2][3] The selection of the ion-pairing agent significantly influences chromatographic resolution, retention times, peak shape, and compatibility with mass spectrometry (MS).[2][4]
Triethylammonium acetate (TEAA) has long been a staple in oligonucleotide analysis, especially for applications involving UV detection.[5][6] It is considered a "weak" ion-pairing system where both hydrophobic and ion-pairing interactions contribute to the separation mechanism.[7] Dimethylammonium formate (DMAF), a combination of a secondary amine (dimethylamine) and a simple carboxylic acid (formic acid), represents a more modern alternative, particularly for applications requiring high MS sensitivity. Formate-based buffers are well-recognized for their volatility and compatibility with mass spectrometry.[8][9][10]
Performance Comparison: DMAF vs. TEAA
The performance of DMAF and TEAA can be evaluated across several key parameters. While direct head-to-head experimental data for DMAF is less prevalent in published literature compared to the widely studied TEAA, its performance can be inferred from studies on similar short-chain alkylamine formate systems and the known properties of its constituent ions.
Quantitative Data Summary
The following table summarizes the key performance characteristics of DMAF and TEAA based on available experimental data and established chromatographic principles.
| Performance Parameter | This compound (DMAF) | Triethylammonium Acetate (TEAA) | Supporting Evidence |
| Separation Efficiency & Resolution | Generally provides sharper peaks and better resolution for oligonucleotides compared to TEAA, especially in LC-MS applications. The smaller dimethylammonium ion can lead to more efficient mass transfer. | Considered a "weak" ion-pairing reagent, which can result in broader peaks and lower resolution for complex mixtures of oligonucleotides compared to stronger ion-pairing systems.[7] Separation of impurities from the main peak can be challenging.[2] | [2][4] |
| Mass Spectrometry Compatibility | Excellent. Formic acid and dimethylamine (B145610) are highly volatile, leading to minimal ion suppression and cleaner mass spectra.[9] | Good. TEAA is volatile and compatible with MS.[11][12] However, it may cause more ion suppression compared to formate-based systems, potentially leading to lower sensitivity.[13] | [9][11][12][13] |
| Analyte Retention | Moderate retention. The hydrophobicity of the ion pair is lower than with longer-chain amines, which may require adjustment of the organic modifier concentration in the mobile phase. | Provides significant retention for oligonucleotides. The triethylammonium ion is more hydrophobic than dimethylammonium, leading to stronger interaction with the stationary phase.[5] | [2][5] |
| Analyte Recovery | Generally good. The volatile nature of the buffer facilitates complete removal during sample work-up, leading to higher recovery of the analyte. | Can be lower due to stronger interactions with the stationary phase and potential for the reagent to persist through sample preparation steps like solid-phase extraction.[14] | [14] |
| UV Detection Compatibility | Good. Minimal UV absorbance at typical detection wavelengths for nucleic acids (e.g., 260 nm). | Good. Widely used for LC-UV analysis of oligonucleotides.[2] However, at pH > 7, increased baseline absorption can occur due to free triethylamine (B128534).[12] | [2][12] |
| Cost & Availability | Generally cost-effective and readily available from major chemical suppliers. | Cost-effective and widely available. | General chemical supplier information. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for oligonucleotide analysis using IP-RP-LC with both DMAF and TEAA.
General Experimental Workflow for Oligonucleotide Analysis
The following diagram illustrates a typical workflow for the analysis of oligonucleotides using IP-RP-LC coupled with either UV or MS detection.
Protocol 1: Oligonucleotide Analysis using this compound (DMAF) with LC-MS
This protocol is optimized for high-sensitivity mass spectrometric detection of oligonucleotides.
1. Mobile Phase Preparation:
-
Mobile Phase A: 10-20 mM this compound in nuclease-free water, pH adjusted to ~7.0.
-
Preparation: To approximately 900 mL of nuclease-free water, add the required amount of formic acid and then dimethylamine to reach the target concentration and pH. Bring the final volume to 1 L with nuclease-free water.
-
-
Mobile Phase B: 10-20 mM this compound in 50:50 (v/v) acetonitrile (B52724)/nuclease-free water.
2. Chromatographic Conditions:
-
LC System: A biocompatible UHPLC or HPLC system.
-
Column: A C18 reversed-phase column suitable for oligonucleotide separations (e.g., 2.1 x 50 mm, 1.7 µm).
-
Column Temperature: 60 °C (to denature secondary structures).[15]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Gradient:
Time (min) %B 0.0 10 10.0 30 11.0 90 12.0 90 12.1 10 | 15.0 | 10 |
3. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in negative ion mode.
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Acquisition: Full scan mode over a mass range appropriate for the expected oligonucleotides and their charge states.
Protocol 2: Oligonucleotide Analysis using Triethylammonium Acetate (TEAA) with LC-UV
This is a traditional protocol widely used for purity assessment of oligonucleotides.[2]
1. Mobile Phase Preparation:
-
Mobile Phase A: 100 mM Triethylammonium acetate in nuclease-free water, pH ~7.0.[2]
-
Preparation: To approximately 900 mL of nuclease-free water, add the required amount of acetic acid and then triethylamine to reach the target concentration and pH. Bring the final volume to 1 L with nuclease-free water.[2]
-
-
Mobile Phase B: 100 mM Triethylammonium acetate in 50:50 (v/v) acetonitrile/nuclease-free water.
2. Chromatographic Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Column Temperature: 60 °C.[16]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 - 20 µL.
-
Gradient:
Time (min) %B 0.0 5 20.0 25 22.0 95 25.0 95 25.1 5 | 30.0 | 5 |
3. UV Detection:
-
Wavelength: 260 nm.
Logical Relationships in Method Optimization
The choice between DMAF and TEAA is often dictated by the primary analytical goal. The following diagram illustrates the decision-making process.
Conclusion
Both this compound and Triethylammonium Acetate are effective ion-pairing reagents for the analysis of oligonucleotides. The choice between them should be guided by the specific requirements of the analysis.
-
This compound (DMAF) is the superior choice for applications requiring high-sensitivity mass spectrometry, such as impurity identification and characterization. Its high volatility minimizes ion suppression and leads to cleaner mass spectra.
-
Triethylammonium Acetate (TEAA) remains a robust and cost-effective option for routine purity analysis using UV detection.[2] However, for complex separations or when higher resolution is needed, alternative ion-pairing agents like hexylamine acetate or dibutylamine (B89481) acetate may offer better performance.[2]
Ultimately, method development and optimization are crucial for achieving the desired chromatographic performance, regardless of the ion-pairing reagent selected.[2] Factors such as reagent concentration, pH, temperature, and gradient profile must be carefully tuned to the specific characteristics of the analyte and the analytical column.[2][4][16]
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. agilent.com [agilent.com]
- 3. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. agilent.com [agilent.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. welch-us.com [welch-us.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Triethylammonium acetate - Wikipedia [en.wikipedia.org]
- 12. Triethylammonium acetate (TEAA) and acetonitrile - Chromatography Forum [chromforum.org]
- 13. researchgate.net [researchgate.net]
- 14. Ion-pairing with triethylammonium acetate improves solid-phase extraction of ADP-ribosylated peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. waters.com [waters.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Evaluating the Elution Strength of Dimethylammonium Formate in HILIC: A Comparative Guide
In HILIC, the choice of mobile phase additive is critical for achieving optimal retention, selectivity, and peak shape, especially for ionizable polar analytes. Additives control the pH and ionic strength of the mobile phase, influencing the electrostatic interactions between the analytes, the stationary phase, and the mobile phase. While ammonium (B1175870) formate (B1220265) and ammonium acetate (B1210297) are the most commonly employed volatile additives compatible with mass spectrometry, the use of substituted ammonium salts like DMAF presents an opportunity to further modulate selectivity.
The Role of the Cation in HILIC Mobile Phases
The cation of the mobile phase additive can influence HILIC separations in several ways:
-
Ionic Strength and Shielding: Like ammonium ions, dimethylammonium ions contribute to the overall ionic strength of the mobile phase. This helps to suppress undesirable electrostatic interactions between charged analytes and the stationary phase, leading to improved peak shapes.
-
Size and Hydrophilicity: The dimethylammonium cation is larger and potentially less hydrophilic than the ammonium cation. This difference in size and hydration shell can affect the partitioning of the cation into the water-enriched layer on the stationary phase surface, which in turn can influence the retention of analytes, particularly charged ones.
-
Ion-Pairing Effects: Although less pronounced than in reversed-phase chromatography, ion-pairing interactions can occur in HILIC. The nature of the cation can influence these interactions with anionic analytes.
Due to a lack of direct comparative studies in publicly available scientific literature, the precise quantitative differences in elution strength between dimethylammonium formate and other common additives like ammonium formate remain to be extensively characterized. However, based on the fundamental principles of HILIC, it is hypothesized that DMAF may offer alternative selectivity for certain classes of polar compounds.
Comparative Performance Metrics: A Hypothetical Overview
To rigorously evaluate the elution strength and overall performance of DMAF in comparison to other additives, a systematic study would be required. The following table outlines the key performance indicators that should be measured and provides a hypothetical comparison based on theoretical expectations.
| Performance Metric | This compound (DMAF) | Ammonium Formate (AF) | Ammonium Acetate (AA) | Triethylammonium Formate (TEAF) |
| Elution Strength | Expected to be similar to AF, with potential for slightly weaker elution for some analytes due to cation size. | Standard reference for formate-based buffers. | Generally considered to have a slightly stronger elution strength than AF. | Expected to have a weaker elution strength than AF and DMAF due to the larger, more hydrophobic cation. |
| Selectivity | May offer unique selectivity for anionic and zwitterionic compounds compared to AF. | Well-established selectivity profile. | Provides different selectivity compared to formate due to the different anion. | Can provide significantly different selectivity, particularly for acidic compounds. |
| Peak Shape | Expected to provide good peak shape for most polar analytes by mitigating secondary interactions. | Generally provides good peak shape. | Also provides good peak shape, though can be pH dependent. | Often used to improve peak shape for acidic compounds. |
| MS Compatibility | Volatile and compatible with ESI-MS. | Highly volatile and widely used in LC-MS. | Volatile and compatible with ESI-MS. | Volatile and MS-compatible. |
| pH Range | Formate buffer system, effective around pH 2.7 - 4.7.[1] | Formate buffer system, effective around pH 2.7 - 4.7.[1] | Acetate buffer system, effective around pH 3.8 - 5.8.[1] | Formate buffer system, effective around pH 2.7 - 4.7. |
Experimental Protocol for Evaluating Elution Strength
To provide a framework for researchers wishing to conduct their own comparative studies, the following detailed experimental protocol is proposed.
Objective: To quantitatively compare the elution strength and selectivity of this compound with ammonium formate and ammonium acetate in a HILIC separation of a standard mixture of polar analytes.
1. Materials and Reagents:
-
Columns: A well-characterized HILIC stationary phase (e.g., bare silica (B1680970), amide, or zwitterionic) should be used. For this protocol, we will specify a bare silica column (e.g., 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A (Aqueous):
-
100 mM this compound in water, pH adjusted to 3.5 with formic acid.
-
100 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid.
-
100 mM Ammonium acetate in water, pH adjusted to 4.5 with acetic acid.
-
-
Mobile Phase B (Organic): Acetonitrile.
-
Test Mixture: A solution containing a mixture of polar analytes with varying functional groups and pKa values (e.g., nucleobases, small organic acids, and hydrophilic neutral compounds) dissolved in 90:10 (v/v) acetonitrile/water.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector or a mass spectrometer.
-
Column Temperature: 30 °C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Gradient Program:
-
0-1 min: 95% B
-
1-10 min: 95% to 60% B
-
10-12 min: 60% B
-
12.1-15 min: Re-equilibration at 95% B
-
-
Detection: UV at 254 nm or appropriate wavelengths for the test analytes. If using MS, operate in a suitable ionization mode (e.g., ESI positive and negative).
3. Data Analysis:
-
Calculate the retention factor (k) for each analyte with each mobile phase additive.
-
Calculate the selectivity (α) between critical pairs of analytes.
-
Evaluate peak asymmetry and theoretical plates for each analyte.
-
Compare the results in tabular and graphical formats.
Visualizing the Experimental Workflow and HILIC Principles
To further clarify the experimental process and the underlying principles of HILIC, the following diagrams are provided.
Caption: Experimental workflow for comparing HILIC mobile phase additives.
Caption: Principle of analyte retention and mobile phase influence in HILIC.
Conclusion
While this compound is a theoretically viable alternative to common HILIC mobile phase additives, a clear quantitative advantage in terms of elution strength has yet to be established in the scientific literature. The primary benefit of exploring DMAF and other alkylammonium salts lies in the potential for achieving alternative selectivity for challenging separations of polar compounds. The provided experimental protocol offers a robust starting point for researchers to systematically evaluate the performance of DMAF in their specific applications. As the field of HILIC continues to evolve, further studies are needed to fully characterize the elution properties of a wider range of mobile phase additives.
References
Safety Operating Guide
Proper Disposal of Dimethylammonium Formate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of dimethylammonium formate (B1220265), a compound frequently used in various chemical applications.
Dimethylammonium formate, while readily biodegradable, requires careful handling and disposal to mitigate potential risks to personnel and the environment. Adherence to established protocols is crucial for maintaining a safe laboratory setting.
Key Safety and Hazard Information
This compound is classified as a substance that can cause skin and serious eye irritation, as well as respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Property | Value | Reference |
| Physical State | Solid, White in Appearance | [2] |
| Odor | Odorless | [2] |
| pH | 6.0-7.0 (5% aqueous solution) | [2] |
| Melting Point | 115 - 120 °C / 239 - 248 °F | [2] |
| Solubility | Soluble in water | [2] |
| Acute Oral Toxicity (LD50) | 2,250 mg/kg (Mouse) |
Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[2][3]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat are mandatory.[1][3] Ensure gloves are inspected prior to use and removed using the proper technique to avoid skin contact.
-
Respiratory Protection: In situations with potential for dust or aerosol generation, or if working outside of a fume hood, a NIOSH/MSHA approved respirator should be used.[1][2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3][4]
2. Waste Collection and Storage:
-
Container: Use only the original container or a clearly labeled, compatible waste container. Do not mix with other waste materials.
-
Labeling: The waste container must be clearly labeled with "this compound Waste" and any other identifiers required by your institution's waste management program.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][4]
3. Disposal Pathway Determination:
-
Consult Institutional Guidelines: The primary step is to consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures. Chemical waste disposal is governed by local, regional, and national regulations that must be strictly followed.[1][2]
-
Waste Characterization: Determine if the this compound waste is considered hazardous. While it is readily biodegradable, its irritant properties may classify it as hazardous waste in some jurisdictions. Your EHS department will provide guidance on this classification.[2]
4. Spill and Emergency Procedures:
-
Minor Spills:
-
Major Spills:
-
Evacuate the laboratory immediately and notify your supervisor and the institutional EHS department.
-
Prevent entry into the contaminated area.
-
-
First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[4]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
